molecular formula C8H9NO3 B1585895 methyl 4-acetyl-1H-pyrrole-2-carboxylate CAS No. 40611-82-3

methyl 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B1585895
CAS No.: 40611-82-3
M. Wt: 167.16 g/mol
InChI Key: PHZUPQKYQRXDBE-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZUPQKYQRXDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377641
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-82-3
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-acetyl-1H-pyrrole-2-carboxylate, a potentially novel or sparsely documented heterocyclic compound. In the absence of a readily available Chemical Abstracts Service (CAS) number and extensive published data, this document serves as a foundational resource, emphasizing its synthesis, predicted chemical properties, characterization methodologies, and potential applications in medicinal chemistry and drug discovery. The insights herein are derived from established principles of pyrrole chemistry and data from structurally analogous compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. Pyrrole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

This compound incorporates three key functional groups: an acetyl group at the 4-position, a methyl carboxylate at the 2-position, and an unsubstituted nitrogen at the 1-position. This specific arrangement of electron-withdrawing groups is expected to significantly influence the molecule's reactivity and biological profile, making it a target of interest for synthetic and medicinal chemists.

Synthesis of this compound: A Predictive Approach

The synthesis of this compound can be approached through the strategic functionalization of a pre-existing pyrrole ring. A logical and well-established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[4][5][6]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route to the target compound involves the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl carboxylate group at the 2-position is a deactivating, meta-directing group in benzene chemistry; however, in the context of the five-membered pyrrole ring, the directing effects are more complex. The acylation is anticipated to occur at the 4-position due to the combined directing influence of the ester and the ring's inherent reactivity.

Synthetic_Pathway Pyrrole Methyl 1H-pyrrole-2-carboxylate Product This compound Pyrrole->Product Friedel-Crafts Acylation Reagents Acetyl Chloride (CH3COCl) / Lewis Acid (e.g., AlCl3)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Predictive)

The following protocol is a predictive methodology based on standard Friedel-Crafts acylation procedures for pyrroles.[7]

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Pyrrole Substrate: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical Properties and Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure.

PropertyPredicted Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents.
Melting Point Expected to be a solid with a defined melting point.
Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the acetyl methyl protons, and the ester methyl protons. The chemical shifts and coupling constants of the pyrrole protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetyl and ester groups, as well as for the carbons of the pyrrole ring and the methyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretches of the ketone and ester functionalities, and C-H and C-N stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Development

While the biological activity of this compound has not been reported, the pyrrole scaffold is a common feature in many bioactive molecules.[3] The presence of the acetyl group at the 4-position could offer a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Areas of Potential Pharmacological Interest
  • Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[1]

  • Antimicrobial and Antiviral Activity: The pyrrole nucleus is present in several natural and synthetic compounds with significant antimicrobial and antiviral effects.[1]

  • Enzyme Inhibition: The functional groups on the pyrrole ring can interact with the active sites of various enzymes, making this class of compounds interesting as potential enzyme inhibitors. For instance, some pyrrole derivatives have shown activity as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative diseases.[8]

The following diagram illustrates a potential workflow for the initial biological screening of this compound.

Biological_Screening_Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., MAO, Kinase) Purification->Enzyme Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Enzyme->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: A workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. This guide has provided a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Friedel-Crafts acylation is a robust and scalable method that should enable researchers to access this compound for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and a comprehensive evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the expanding field of pyrrole chemistry and its role in the development of novel therapeutics.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Structure of some pyrroles with biological activities. ResearchGate. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. IntechOpen. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the backbone of countless functional molecules. Among these, the pyrrole scaffold is of paramount importance, appearing in vital natural products like heme and chlorophyll, as well as in blockbuster drugs such as atorvastatin.[1] The precise substitution pattern on the pyrrole ring is critical to a molecule's function, making unambiguous structure elucidation a cornerstone of synthetic and medicinal chemistry.

This technical guide provides an in-depth, experience-driven walkthrough for the complete structure determination of methyl 4-acetyl-1H-pyrrole-2-carboxylate , a representative polysubstituted pyrrole. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the strategic integration of modern analytical techniques. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build a conclusive, self-validating structural proof.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the first step is to determine the molecular formula and the degree of unsaturation. For this compound, the proposed structure is C₈H₉NO₃.

  • Molecular Weight (MW): 167.16 g/mol

  • Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), we calculate: DoU = 8 + 1 - (9/2) + (1/2) = 5

A DoU of 5 is a crucial first piece of the puzzle. It strongly suggests the presence of an aromatic system (which accounts for 4 degrees: one for the ring and three for the double bonds) and an additional double bond, likely a carbonyl group. Our proposed structure, with its aromatic pyrrole ring and two carbonyl groups (one ketone, one ester), perfectly matches this calculation. This hypothesis will be rigorously tested with the spectroscopic data that follows.

Integrated Spectroscopic Analysis

The core of structure elucidation lies in the cohesive interpretation of multiple spectroscopic techniques. No single method provides the complete picture; their combined power lies in mutual confirmation and the resolution of ambiguities.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

Expected Data: High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak ([M+H]⁺) at m/z 168.0604, corresponding to the molecular formula C₈H₁₀NO₃⁺. The observation of this exact mass provides definitive confirmation of the elemental composition, validating the initial hypothesis.

Fragmentation Analysis: Key fragmentation patterns can reveal structural motifs. For instance, the loss of a methoxy radical (•OCH₃, 31 Da) from the ester or a methyl radical (•CH₃, 15 Da) from the acetyl group are plausible fragmentation pathways that would further support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" of the covalent bonds.

Table 1: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance for the Structure
~3300 N-H Stretch Confirms the presence of the pyrrole N-H group.
~3100 Aromatic C-H Stretch Indicates C-H bonds on the pyrrole ring.
~2950 Aliphatic C-H Stretch Corresponds to the methyl groups of the ester and acetyl functions.
~1715 C=O Stretch (Ester) Strong absorption confirming the methyl ester carbonyl.
~1670 C=O Stretch (Ketone) Strong absorption, shifted to a lower frequency due to conjugation with the pyrrole ring, confirming the acetyl group.[2]

| ~1550 | C=C Stretch | Aromatic ring stretching of the pyrrole nucleus. |

The presence of two distinct carbonyl peaks is a critical finding, strongly supporting the existence of both an ester and a ketone. The broad N-H stretch is characteristic of pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, count, and connectivity of all hydrogen and carbon atoms.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~12.0 Broad Singlet 1H NH -1 The acidic N-H proton of pyrroles is typically downfield and often broad due to exchange.
~7.4 Doublet (d) 1H CH -5 This proton is adjacent to the electron-withdrawing acetyl group at C4, leading to a downfield shift. It appears as a doublet due to coupling with H-3.
~7.1 Doublet (d) 1H CH -3 This proton is adjacent to the ester at C2. It appears as a doublet due to coupling with H-5.
~3.8 Singlet 3H O-CH₃ A characteristic singlet for a methyl ester.

| ~2.4 | Singlet | 3H | CO-CH₃ | A characteristic singlet for an acetyl methyl group. |

Note: The exact chemical shifts are predictions based on data from analogous compounds like methyl 4-formyl-1H-pyrrole-2-carboxylate and other acetylpyrroles.[3]

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~192.0 C =O (Acetyl) Ketone carbonyls are typically found in this downfield region.
~161.0 C =O (Ester) Ester carbonyls are characteristically found in this region.
~132.0 C -4 A quaternary carbon attached to the electron-withdrawing acetyl group.
~125.0 C -5 A protonated aromatic carbon.
~122.0 C -2 A quaternary carbon attached to the electron-withdrawing ester group.
~118.0 C -3 A protonated aromatic carbon.
~52.0 O-C H₃ The methyl carbon of the ester.

| ~27.0 | CO-C H₃ | The methyl carbon of the acetyl group. |

While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them correctly. This is where the structure is unequivocally confirmed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would confirm the assignments in Tables 2 and 3:

    • The proton at ~7.4 ppm correlates to the carbon at ~125.0 ppm (C-5).

    • The proton at ~7.1 ppm correlates to the carbon at ~118.0 ppm (C-3).

    • The proton at ~3.8 ppm correlates to the carbon at ~52.0 ppm (O-CH₃).

    • The proton at ~2.4 ppm correlates to the carbon at ~27.0 ppm (CO-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity between the substituents and the pyrrole ring.

Figure 1: Key Predicted HMBC Correlations

Caption: Predicted key 2- and 3-bond HMBC correlations.

Interpretation of HMBC:

  • Ester Position (C2): The protons of the ester methyl group (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~161.0 ppm) and, crucially, to the C2 carbon of the pyrrole ring (~122.0 ppm). This unequivocally tethers the ester group to the C2 position. Furthermore, the H-3 proton (~7.1 ppm) will show a correlation to the ester carbonyl carbon.

  • Acetyl Position (C4): The protons of the acetyl methyl group (~2.4 ppm) will show a strong correlation to the ketone carbonyl carbon (~192.0 ppm) and to the C4 carbon of the pyrrole ring (~132.0 ppm). This confirms the position of the acetyl group at C4. The H-5 proton (~7.4 ppm) will also correlate to this ketone carbonyl.

The Integrated Elucidation Workflow

The process of structure elucidation is a logical, iterative workflow where each piece of data informs the next step and helps build a complete picture.

Elucidation_Workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Hypothesis Testing cluster_conclusion Final Confirmation Unknown Unknown Sample (Proposed: C₈H₉NO₃) MS Mass Spectrometry (HRMS) Unknown->MS IR Infrared Spectroscopy (FT-IR) Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Unknown->NMR MS_data Molecular Formula Confirmed (C₈H₉NO₃) MS->MS_data IR_data Functional Groups Identified (N-H, C=O ester, C=O ketone) IR->IR_data NMR_data Connectivity Map Established (Atom-to-atom connections) NMR->NMR_data Structure Final Structure Confirmed: This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: A systematic workflow for structure elucidation.

Standard Operating Protocols

To ensure data integrity and reproducibility, adherence to standardized experimental protocols is essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire data with a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse program, a 45° pulse width, a 2-second relaxation delay, and accumulate 1024 scans.

  • 2D Experiments (HSQC/HMBC): Use standard gradient-selected pulse programs (e.g., hsqcedetgpsp and hmbcgplpndqf). Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

  • Processing: Apply an exponential window function and Fourier transform the data. Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Use a known calibration standard to ensure high mass accuracy (< 5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a standard FT-IR spectrometer.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the empty ATR crystal.

Conclusion

The structure of this compound is definitively confirmed through the logical and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry validates the elemental composition of C₈H₉NO₃. FT-IR spectroscopy confirms the presence of the requisite N-H, ester carbonyl, and conjugated ketone functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with HMBC data being particularly decisive in placing the acetyl and methyl ester substituents at the C4 and C2 positions of the pyrrole ring, respectively. This self-validating system of analysis provides the high degree of certainty required for advancing compounds in research and development pipelines.

References

  • Yanev, P., & Angelov, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • Štefane, B., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1963. [Link]

  • The Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

  • The Pherobase. (n.d.). NMR: Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Bettega, M., et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E, 59(12), o1929-o1930. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Angewandte Chemie International Edition, 62(51), e202312675. [Link]

  • Claramunt, R. M., et al. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption bands. ResearchGate. [Link]

  • Davies, J. L. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1697. [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (General reference for heterocyclic compounds).
  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Limchoowong, N., et al. (2017). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 22(9), 1445. [Link]

  • Mary, Y. S., et al. (2016). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018). The Hantzsch pyrrole synthesis. [Link]

  • Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

Sources

IR spectrum analysis of methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrrole rings are core structures in numerous biologically active molecules, including heme and certain pharmaceuticals. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and structural elucidation. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like this compound, with its multiple functional groups—a secondary amine (in the pyrrole ring), a ketone, and an ester—the IR spectrum offers a wealth of structural information. This guide provides a comprehensive analysis of its IR spectrum, from theoretical underpinnings to practical interpretation, designed for researchers and professionals in the chemical sciences.

Chapter 1: Theoretical Principles of Infrared Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a change in the amplitude of the vibration. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

The position of an absorption band is primarily determined by two factors derived from Hooke's Law: the strength of the bond and the masses of the atoms involved.[1] Stronger bonds (e.g., double or triple bonds) and bonds between lighter atoms vibrate at higher frequencies (higher wavenumbers).[1][2] Several other factors, including conjugation, inductive effects, and hydrogen bonding, can shift these frequencies, providing subtle but crucial details about the molecular environment.[3][4] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[3] The highly polar carbonyl (C=O) group, for instance, undergoes a significant change in its dipole moment during stretching, resulting in one of the most intense absorptions in an IR spectrum.[3][5]

Chapter 2: Structural Features and Predicted IR Absorptions

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

Annotated Molecular Structure:

  • N-H group: Part of the pyrrole ring.

  • Aromatic C-H bonds: On the pyrrole ring.

  • Aliphatic C-H bonds: In the acetyl methyl and ester methyl groups.

  • Ester C=O group: At position 2.

  • Ketone C=O group: At position 4.

  • Pyrrole Ring: C=C and C-N bonds.

  • Ester C-O bonds: Single bonds of the carboxylate group.

The following diagram illustrates the logical relationship between the molecule's structure and its characteristic IR absorption regions.

G cluster_mol This compound cluster_regions Key IR Absorption Regions (cm⁻¹) mol Structure r1 ~3300-3400 N-H Stretch mol->r1 N-H r2 ~2850-3150 C-H Stretches (Aromatic & Aliphatic) mol->r2 C-H r3 ~1650-1750 Carbonyl (C=O) Region (Ester & Ketone) mol->r3 C=O r4 < 1600 Fingerprint Region (C=C, C-N, C-O, Bends) mol->r4 Ring & Other

Caption: Correlation of molecular structure to IR regions.

Predicted Absorption Frequencies:

  • N-H Stretching: The N-H bond of the pyrrole ring is expected to show a medium-intensity, relatively sharp peak in the range of 3300-3500 cm⁻¹.[2] In the solid state, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber.[6][7]

  • C-H Stretching: Two types of C-H stretching vibrations are anticipated:

    • Aromatic C-H (pyrrole ring): Weak to medium absorptions typically appear just above 3000 cm⁻¹, often in the 3100-3150 cm⁻¹ range.

    • Aliphatic C-H (methyl groups): Medium to strong absorptions will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

  • C=O (Carbonyl) Stretching: This is the most diagnostic region. The molecule has two distinct carbonyl groups.

    • Ester (C=O): Saturated esters typically absorb around 1735-1750 cm⁻¹.[3][8]

    • Ketone (C=O): Saturated ketones absorb at a lower frequency, around 1715 cm⁻¹.[8][9]

    However, two key electronic effects will shift these values:

    • Inductive Effect: The electronegative oxygen atom in the ester group withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency relative to a ketone.[8]

    • Conjugation: Both carbonyl groups are conjugated with the π-electron system of the pyrrole ring. This resonance delocalizes the C=O double bond character, weakening it and lowering the stretching frequency by 20-40 cm⁻¹.[2][3]

    Considering these competing effects, we predict two strong, distinct C=O peaks. The ester carbonyl, influenced more strongly by induction, is expected at a higher wavenumber (~1700-1720 cm⁻¹) than the ketone carbonyl (~1660-1680 cm⁻¹), with both values being lower than their saturated counterparts due to conjugation.

  • C=C and C-N Stretching: Vibrations from the pyrrole ring itself, including C=C and C-N stretching, will appear in the 1400-1650 cm⁻¹ region. These bands are typically of medium to weak intensity.[10]

  • C-O Stretching: The ester group will exhibit strong C-O stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Chapter 3: Experimental Protocol for Acquiring the IR Spectrum

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum. This method involves intimately mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and its plasticity allows it to form a clear disc under pressure.[11]

Workflow for FTIR Analysis via KBr Pellet Method

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis grind_sample 1. Grind Sample (1-2 mg) grind_kbr 2. Grind KBr (100-200 mg) grind_sample->grind_kbr mix 3. Mix Sample & KBr Thoroughly grind_kbr->mix press 4. Press Pellet (7-10 tons pressure) mix->press bg 5. Collect Background Spectrum (Air) press->bg sample 6. Collect Sample Spectrum bg->sample process 7. Process Data (Baseline Correction) sample->process interpret 8. Interpret Spectrum & Assign Peaks process->interpret

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Detailed Step-by-Step Methodology:

  • Materials and Equipment:

    • Fourier Transform Infrared (FTIR) Spectrometer

    • Agate mortar and pestle

    • Pellet press die set

    • Hydraulic press

    • Infrared-grade KBr powder (spectroscopy grade, dried in an oven at ~110°C for 2-4 hours and stored in a desiccator)

    • Spatula and weighing paper

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[11] The sample-to-KBr ratio should be roughly 1:100.[12]

    • Place the KBr in a clean, dry agate mortar and grind it to a fine, consistent powder. This step is crucial to minimize light scattering.

    • Add the sample to the mortar and continue grinding until the sample is homogeneously dispersed within the KBr matrix. The mixture should appear uniform with no visible clumps of the sample.[11]

    • Transfer the powder mixture to the collar of a pellet press die. Distribute it evenly.

    • Assemble the die and place it in a hydraulic press. Apply pressure of 7-10 tons for approximately 1-2 minutes.

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin, translucent, and free of cracks or cloudiness.

  • Data Acquisition:

    • Ensure the spectrometer's sample compartment is empty.

    • Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Chapter 4: Analysis and Interpretation of the Spectrum

The following table summarizes a hypothetical, yet representative, IR spectrum for this compound, based on the principles discussed.

Table 1: Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3352Medium, BroadN-H StretchPyrrole N-H (H-bonded)
3125WeakAromatic C-H StretchPyrrole C-H
2955MediumAliphatic C-H Stretch-CH₃ (asymmetric)
2860MediumAliphatic C-H Stretch-CH₃ (symmetric)
1715Strong, SharpC=O StretchEster Carbonyl
1670Strong, SharpC=O StretchAcetyl (Ketone) Carbonyl
1560MediumC=C StretchPyrrole Ring
1440MediumC-H Bend-CH₃ (asymmetric)
1280StrongC-O StretchEster (asymmetric)
1120StrongC-O StretchEster (symmetric)
780StrongC-H Out-of-plane BendPyrrole Ring

Discussion of Key Spectral Features:

  • N-H Region: The peak at 3352 cm⁻¹ is characteristic of an N-H stretch. Its broadness suggests the presence of intermolecular hydrogen bonding in the solid state, which is common for pyrrole derivatives.[13][14]

  • C=O Region: The most prominent features are the two strong, sharp peaks at 1715 cm⁻¹ and 1670 cm⁻¹.

    • The band at 1715 cm⁻¹ is assigned to the ester carbonyl . Its frequency is higher than the ketone due to the inductive electron withdrawal by the adjacent oxygen atom but is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the pyrrole ring.[2][8]

    • The band at 1670 cm⁻¹ is assigned to the acetyl (ketone) carbonyl . This frequency is significantly lower than that of a simple aliphatic ketone (~1715 cm⁻¹) because of the strong resonance effect (conjugation) with the electron-rich pyrrole ring, which weakens the C=O bond.[2][3]

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a complex series of bands. The strong absorptions at 1280 cm⁻¹ and 1120 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of the ester group, respectively. The strong band at 780 cm⁻¹ is likely due to C-H out-of-plane bending vibrations of the substituted pyrrole ring.

Conclusion

Infrared spectroscopy provides an effective and definitive method for the structural characterization of this compound. The spectrum is dominated by key features that confirm the presence of all expected functional groups. The N-H stretch confirms the pyrrole moiety, while the distinct aliphatic and aromatic C-H stretches verify the different carbon environments. Most significantly, the presence of two well-resolved, strong absorption bands in the carbonyl region, correctly shifted by competing inductive and resonance effects, allows for the unambiguous assignment of the ester and ketone groups. This detailed analysis serves as a robust protocol for researchers engaged in the synthesis, quality control, and development of pyrrole-based compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Ishikawa, H., Shinozaki, K., & Fujii, M. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194309.
  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Nachtigallova, D., et al. (2006). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 110(42), 20995-21004.
  • Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Blog post]. Retrieved from [Link]

  • Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44675-44678.
  • Scilit. (n.d.). Infrared and Raman spectra of heterocyclic compounds—III. Retrieved from [Link]

  • PubMed. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. Retrieved from [Link]

  • Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry, 12(12), 1305-1313.
  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from [Link]

  • Ram, S. (1985). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-l, 2-dicarboximide and N-carbamylpyrrole-2-thiocarboxamide. Pramana, 24(3), 439-448.
  • PubMed. (1956). Studies on the Infrared Spectra of Heterocyclic Compounds. I. Infrared Spectra of Alkylpyridines. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36.
  • PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • Reddit. (2024). Need a copy of the old Sigma Aldrich FT-IR table. Retrieved from [Link]

  • YouTube. (2023). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole | Download Table. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • YouTube. (2014). A Short Guide to using the NIST Webbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

  • National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-Acetyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its vast derivatives, methyl 4-acetyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable building block, offering multiple points for chemical modification. This guide provides an in-depth technical exploration of the primary synthetic routes to this key intermediate and its derivatives. Moving beyond simple procedural outlines, this document elucidates the mechanistic rationale behind synthetic choices, offers field-tested insights for protocol optimization, and presents a comparative analysis of prevalent methodologies. Detailed experimental protocols, data-rich comparison tables, and clarifying diagrams are provided to empower researchers in their synthetic endeavors.

The Strategic Importance of the 4-Acylpyrrole-2-carboxylate Scaffold

The pyrrole ring is a privileged heterocyclic motif, integral to the "pigments of life" such as heme and chlorophyll.[1] In drug development, this aromatic five-membered ring is a frequent feature in molecules targeting a wide array of diseases. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2]

The this compound scaffold is of particular strategic importance. It possesses three distinct functional handles amenable to diversification:

  • The N-H bond of the pyrrole ring for substitution.

  • The ester at C2 , which can be hydrolyzed or converted to amides.

  • The acetyl group at C4 , a versatile point for condensation, reduction, or other ketone chemistries.

This trifunctional nature makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis: A Logic-Based Approach to Synthesis

Before delving into specific protocols, a logical deconstruction of the target molecule reveals the most viable synthetic pathways. The primary disconnections for this compound point to two main strategies:

  • Strategy A: Acylation of a Pre-formed Pyrrole Ring. This is arguably the most direct approach. It begins with a simpler, commercially available or easily synthesized pyrrole, methyl 1H-pyrrole-2-carboxylate, and introduces the acetyl group at the C4 position via an electrophilic aromatic substitution.

  • Strategy B: De Novo Ring Construction. This approach builds the pyrrole ring from acyclic precursors that already contain the necessary carbon framework and functional groups. Methods like the Paal-Knorr or Barton-Zard synthesis fall into this category.

G cluster_A Strategy A: Acylation cluster_B Strategy B: Ring Construction Target This compound PyrroleEster Methyl 1H-pyrrole-2-carboxylate Target->PyrroleEster C-C Disconnection (Friedel-Crafts) Dicarbonyl 1,4-Dicarbonyl Precursor Target->Dicarbonyl Ring Disconnection (Paal-Knorr) Acylium Acetylating Agent (e.g., Acetic Anhydride) Amine Amine Source (e.g., Ammonia, Glycine ester)

Caption: Retrosynthetic analysis of the target pyrrole derivative.

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most common and often highest-yielding method to synthesize the title compound is the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. Due to the electron-donating nature of the pyrrole nitrogen, the ring is highly activated towards electrophilic substitution. However, it is also sensitive to strong acids. The ester at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 and C5 positions, directing the incoming electrophile primarily to the C4 position.

Principle and Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion. The electron-rich pyrrole ring then attacks this ion, forming a resonance-stabilized cationic intermediate known as the sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the pyrrole ring, yielding the final acylated product.[3][4]

Causality Insight: The choice of acetic anhydride over acetyl chloride is often preferred for its milder reactivity and easier handling. A stoichiometric amount of Lewis acid is typically required because the catalyst complexes with both the carbonyl of the acylating agent and the carbonyl of the product ketone, preventing it from participating in further catalysis.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization Ac2O Acetic Anhydride Acylium Acylium Ion [CH₃C=O]⁺ Ac2O->Acylium + AlCl₃ AlCl3 AlCl₃ Pyrrole Methyl 1H-pyrrole- 2-carboxylate Sigma Sigma Complex (Resonance Stabilized) Pyrrole->Sigma + Acylium Ion Product Methyl 4-acetyl-1H- pyrrole-2-carboxylate Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation on the pyrrole core.

Exemplary Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate derivatives.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Suspension: To the flask, add anhydrous AlCl₃ (1.2 to 2.5 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl. Caution: This is an exothermic process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Scope, Advantages, and Limitations
  • Advantages: This method is generally high-yielding, relatively fast, and utilizes readily available starting materials. The regioselectivity is well-controlled by the C2-ester.

  • Limitations: The strongly acidic conditions of the Friedel-Crafts reaction are not compatible with acid-sensitive functional groups on the starting pyrrole. Furthermore, the reaction can be difficult to scale up due to the exothermic nature of the quenching step and the generation of corrosive HCl gas.

Alternative Strategy: De Novo Ring Construction

While Friedel-Crafts acylation is often preferred, constructing the pyrrole ring from acyclic precursors can be advantageous, especially for creating derivatives with substitution patterns that are difficult to achieve otherwise.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for forming pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][5][6][7] To obtain the target molecule, one would need a suitably substituted 1,4-dicarbonyl precursor, which can sometimes be more challenging to synthesize than the final product itself.

Principle: The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is often catalyzed by a weak acid.[1]

The Barton-Zard Synthesis

The Barton-Zard synthesis provides a route to pyrroles by reacting a nitroalkene with an α-isocyanoacetate ester in the presence of a base.[2][8][9][10]

Principle: The reaction mechanism involves a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic ring.[2]

Applicability: This method is particularly useful for constructing highly functionalized pyrroles.[8] For the specific target, one would start with 3-nitro-3-penten-2-one and methyl isocyanoacetate. This approach offers a convergent route but requires handling of potentially unstable nitroalkenes and isocyanides, which can be toxic.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Typical Yield Advantages Limitations
Friedel-Crafts Acylation Methyl 1H-pyrrole-2-carboxylateAlCl₃, Ac₂OGood to ExcellentHigh regioselectivity, direct, uses common reagents.Harsh acidic conditions, not suitable for acid-labile groups.[3][4]
Paal-Knorr Synthesis Substituted 1,4-dicarbonylPrimary amine, acid catalystVariableGood for complex substitution patterns, mild conditions.Precursor synthesis can be complex and multi-step.[1][6]
Barton-Zard Synthesis Nitroalkene, IsocyanoacetateBase (e.g., K₂CO₃, DBU)Moderate to GoodConvergent, creates highly functionalized pyrroles.Requires specialized starting materials, potential toxicity of reagents.[8][9]

Post-Synthesis Derivatization: Expanding Chemical Space

Once the this compound core is synthesized, its functional groups serve as launchpads for further diversification.

  • N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with various electrophiles like alkyl halides or arylboronic acids (via Buchwald-Hartwig coupling) to install diverse substituents.

  • Acetyl Group Modification: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or serve as an electrophile in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

Experimental Workflow: A Practical Overview

A typical workflow for the synthesis and purification of the target compound via Friedel-Crafts acylation follows a standardized path in synthetic organic chemistry.

G Setup Reaction Setup (Inert Atmosphere, 0°C) Reaction Reaction (Reagent Addition, Monitor by TLC) Setup->Reaction Quench Aqueous Quench (e.g., 1M HCl) Reaction->Quench Workup Liquid-Liquid Extraction & Washing Quench->Workup Dry Drying & Solvent Removal (MgSO₄, Rotovap) Workup->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Standard experimental workflow for synthesis and purification.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved via the Friedel-Crafts acylation of its corresponding precursor, offering a direct, high-yielding, and regioselective route. While de novo methods like the Paal-Knorr and Barton-Zard syntheses are powerful for creating diverse analogs, they are less efficient for this specific target. The true value of the title compound lies in its capacity as a versatile intermediate, providing medicinal chemists with a robust platform for the rapid generation of novel molecular entities. Future work will likely focus on developing greener, more catalyst-efficient acylation methods and expanding the library of derivatives for biological screening against new and challenging therapeutic targets.

References

  • Patents, G. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062531. Available at: [Link]

  • (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY. Retrieved from [Link]

  • (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Retrieved from [Link]

  • Reyes-García, E. A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2639. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). An Abnormal Barton-Zard Reaction Leading to the Pyrrolo(2,3-b)indole Ring System. ResearchGate. Retrieved from [Link]

  • Dr. Yousafzai. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Pharmaceuticals, 16(12), 1709. Available at: [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sosnovskikh, V. Y., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8461. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dr. Yousafzai. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene [Video]. YouTube. [Link]

  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the development of novel therapeutics and functional materials. Its substituted pyrrole scaffold is a common motif in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable compound. We will delve into the selection of starting materials, provide detailed, step-by-step protocols for a reliable two-step synthetic route, and offer insights into the underlying chemical principles to ensure experimental success and scalability.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy focuses on first constructing the core pyrrole-2-carboxylate scaffold, followed by a regioselective introduction of the acetyl group at the C4 position. This approach allows for a controlled and efficient synthesis from readily available starting materials.

The overall synthetic transformation is outlined below:

Synthetic_Pathway Pyrrole Pyrrole Intermediate1 2-(Trichloroacetyl)pyrrole Pyrrole->Intermediate1 Acylation TrichloroacetylChloride Trichloroacetyl chloride TrichloroacetylChloride->Intermediate1 Step1_reagents Anhydrous Ether Intermediate2 Methyl 1H-pyrrole-2-carboxylate Intermediate1->Intermediate2 Esterification Step2_reagents Sodium Methoxide, Methanol FinalProduct This compound Intermediate2->FinalProduct Friedel-Crafts Acylation Step3_reagents Acetic Anhydride, Aluminum Chloride

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate

The initial phase of the synthesis focuses on the preparation of the key intermediate, methyl 1H-pyrrole-2-carboxylate. This is achieved through the acylation of pyrrole with trichloroacetyl chloride, followed by esterification with sodium methoxide.

Starting Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Considerations
Pyrrole109-97-7C₄H₅N67.09Freshly distilled before use.
Trichloroacetyl chloride76-02-8C₂Cl₄O181.83Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Anhydrous Diethyl Ether60-29-7(C₂H₅)₂O74.12Use a freshly opened bottle or dried over sodium/benzophenone.
Sodium7440-23-5Na22.99Highly reactive with water and alcohols. Handle with care under an inert atmosphere.
Methanol67-56-1CH₄O32.04Anhydrous grade is recommended.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying organic solutions.
Activated Charcoal7440-44-0C12.01For decolorization.
Experimental Protocol: Synthesis of 2-(Trichloroacetyl)pyrrole

This protocol is adapted from a procedure outlined by Organic Syntheses.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml).

  • Addition of Pyrrole: While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) dropwise over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring for an additional hour. Subsequently, slowly add a solution of potassium carbonate (0.724 moles) in water (300 ml) through the dropping funnel.

  • Work-up and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Treat the solution with activated charcoal and filter. Remove the solvent by distillation on a steam bath. The resulting residue is 2-(trichloroacetyl)pyrrole.

Experimental Protocol: Synthesis of Methyl 1H-pyrrole-2-carboxylate

This protocol is based on a procedure from PrepChem.[2]

  • Preparation of Sodium Methoxide: In a separate flask under a nitrogen atmosphere, carefully dissolve sodium (34.0 g) in methanol (4.0 L) to prepare a solution of sodium methoxide.

  • Esterification Reaction: To a solution of 2-(trichloroacetyl)pyrrole (2480 g) in methanol (6.0 L), add the prepared sodium methoxide solution over 1.5 hours. An exothermic reaction will occur, and the temperature should be monitored.

  • Reaction Monitoring and Work-up: Continue stirring at room temperature for 2.5 hours. After the reaction is complete, concentrate the solution to dryness in vacuo.

  • Purification: Dissolve the residue in diethyl ether (9.0 L) and wash with water (2 x 700 ml). Dry the organic layer over anhydrous magnesium sulfate, stir with activated charcoal for 1 hour, and filter. Concentrate the filtrate to dryness in vacuo to obtain methyl 1H-pyrrole-2-carboxylate as a solid. The product can be further purified by recrystallization.

Part 2: Friedel-Crafts Acylation to Yield this compound

The second part of the synthesis involves the introduction of the acetyl group at the C4 position of the pyrrole ring via a Friedel-Crafts acylation reaction. The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, acylation can still be achieved under appropriate conditions, with substitution generally favored at the C4 and C5 positions.

Starting Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Considerations
Methyl 1H-pyrrole-2-carboxylate1193-44-8C₆H₇NO₂125.13Synthesized as described in Part 1.
Acetic Anhydride108-24-7(CH₃CO)₂O102.09Corrosive and a lachrymator. Handle in a fume hood.
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34Highly reactive with water. Handle in a glovebox or under a dry, inert atmosphere.
Dichloromethane (Anhydrous)75-09-2CH₂Cl₂84.93Use a freshly opened bottle or dried over calcium hydride.
Hydrochloric Acid (concentrated)7647-01-0HCl36.46Highly corrosive.
Sodium Bicarbonate (saturated solution)144-55-8NaHCO₃84.01For neutralization.
Experimental Protocol: Friedel-Crafts Acylation

Note: This is a generalized protocol based on established principles of Friedel-Crafts acylation of pyrroles. Optimization of reaction conditions may be necessary.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension.

  • Addition of Pyrrole Substrate: Once the acylium ion complex has formed, add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetic anhydride with aluminum chloride.[3][4] The pyrrole ring, although deactivated by the C2-ester group, acts as a nucleophile and attacks the acylium ion. The regioselectivity is governed by the electronic and steric effects of the substituent. While the C2 position is blocked, the electron-withdrawing nature of the ester group directs the incoming electrophile to the C4 and C5 positions. The formation of the C4-acylated product is often favored.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AceticAnhydride Acetic Anhydride AcyliumIon Acylium Ion [CH₃CO]⁺ AceticAnhydride->AcyliumIon AlCl3 AlCl₃ AlCl3->AcyliumIon Intermediate Sigma Complex PyrroleEster Methyl 1H-pyrrole-2-carboxylate PyrroleEster->Intermediate Attack by pyrrole ring Product This compound Intermediate->Product Deprotonation

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the acetyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, ketone carbonyl, N-H bond).

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trichloroacetyl chloride, acetic anhydride, and aluminum chloride are corrosive and/or moisture-sensitive and should be handled with extreme care.

  • Sodium is highly reactive and should be handled under an inert atmosphere, away from water and alcohols.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step synthetic route, involving the formation of a pyrrole-2-carboxylate intermediate followed by a Friedel-Crafts acylation, offers a reliable method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for their drug discovery and materials science applications.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Vilsmeier-Haack formylation of some 2-substituted pyrroles. Canadian Journal of Chemistry, 63(4), 896-901.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Muchowski, J. M., & Hess, P. (1988). The Vilsmeier-Haack reaction of 1-substituted pyrroles. A convenient synthesis of 1-substituted pyrrole-3-carboxaldehydes. Tetrahedron Letters, 29(26), 3215-3218.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective C-acylation of N-substituted pyrroles. The Journal of Organic Chemistry, 48(19), 3214-3219.
  • Al-Abed, Y., Naz, N., & Voelter, W. (1998). A new facile synthesis of 4-acyl-2-cyanopyrroles. Tetrahedron Letters, 39(41), 7529-7530.
  • PrepChem. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. [Link]

Sources

Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Substituted pyrroles are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active compounds.[1][2][3] Their diverse biological activities stem from their unique electronic properties and their ability to participate in hydrogen bonding and other non-covalent interactions. The specific functionalization of the pyrrole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of more complex heterocyclic systems and serves as a valuable building block for the development of novel therapeutic agents.[4] This application note provides a comprehensive overview of the reaction mechanism for the formation of this important synthetic intermediate, a detailed experimental protocol for its synthesis via a modified Knorr pyrrole synthesis, and expected characterization data.

Reaction Mechanism: A Modified Knorr Pyrrole Synthesis Approach

The synthesis of this compound can be efficiently achieved through a variation of the classic Knorr pyrrole synthesis.[5][6] This powerful reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[5] In this proposed synthesis, the α-amino-β-ketoester, methyl 2-amino-3-oxobutanoate, is generated in situ and subsequently reacts with acetylacetone (2,4-pentanedione) to furnish the target pyrrole.

The overall transformation can be represented as follows:

Knorr_Synthesis_Overall reagents Methyl 2-amino-3-oxobutanoate (in situ) plus + reagents->plus acetylacetone Acetylacetone plus->acetylacetone arrow [H+] acetylacetone->arrow product This compound arrow->product

Caption: Overall reaction for the Knorr synthesis of the target molecule.

The detailed mechanistic steps are outlined below:

Part 1: In Situ Formation of the α-Amino-β-ketoester

The highly reactive α-amino-β-ketoester is typically prepared immediately prior to the condensation step to avoid self-condensation.[5] This is commonly achieved through the reduction of an α-oximino-β-ketoester.

  • Nitrosation: Methyl acetoacetate is treated with an acidic solution of sodium nitrite to form methyl 2-oximino-3-oxobutanoate.

  • Reduction: The oxime is then reduced, often using zinc dust in acetic acid, to generate the corresponding α-amino-β-ketoester, methyl 2-amino-3-oxobutanoate.[7]

Part 2: The Knorr Condensation and Cyclization

Knorr_Mechanism start Methyl 2-amino-3-oxobutanoate H₂N-CH(CO₂Me)-C(=O)Me Acetylacetone (enol form) Me-C(OH)=CH-C(=O)Me enamine Enamine Intermediate Me-C(=N-CH(CO₂Me)-C(=O)Me)-CH=C(OH)Me start:f1->enamine Condensation (-H₂O) cyclized Cyclized Hemiaminal 5-membered ring intermediate enamine->cyclized Intramolecular Nucleophilic Attack dehydrated Dehydrated Intermediate Dihydropyrrole derivative cyclized->dehydrated Dehydration (-H₂O) product This compound Aromatized Pyrrole dehydrated->product:f0 Tautomerization (Aromatization)

Caption: Stepwise mechanism of the Knorr pyrrole synthesis.

  • Enamine Formation: The synthesis commences with the condensation of the amino group of methyl 2-amino-3-oxobutanoate with one of the carbonyl groups of acetylacetone (which exists in equilibrium with its enol form). This acid-catalyzed reaction forms an enamine intermediate.[6]

  • Intramolecular Cyclization: The enol hydroxyl group of the acetylacetone moiety then acts as a nucleophile, attacking the carbonyl carbon of the original β-ketoester portion of the molecule. This intramolecular cyclization forms a five-membered ring intermediate, a dihydroxytetrahydropyrrole derivative.

  • Dehydration: The newly formed cyclic intermediate readily undergoes acid-catalyzed dehydration, losing two molecules of water to form a more stable dihydropyrrole derivative.

  • Aromatization: The final step involves a tautomerization of the dihydropyrrole to achieve the stable aromatic pyrrole ring system, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Knorr synthesis of similarly substituted pyrroles.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.1211.6 g0.10
Sodium Nitrite69.007.6 g0.11
Glacial Acetic Acid60.05100 mL-
Zinc Dust65.3813.1 g0.20
Acetylacetone100.1210.0 g0.10
Methanol32.04As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Preparation of the α-Oximino Ester Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (11.6 g, 0.10 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of methyl acetoacetate, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Knorr Condensation: To the cold solution of the α-oximino ester, add acetylacetone (10.0 g, 0.10 mol).

  • In small portions, carefully add zinc dust (13.1 g, 0.20 mol) to the reaction mixture while maintaining vigorous stirring. The addition of zinc is exothermic, and the temperature should be controlled to not exceed 40 °C.

  • After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture will likely change significantly.

  • Work-up and Purification: Pour the reaction mixture into a beaker containing 500 mL of ice-water. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Transfer the crude solid to a separatory funnel containing diethyl ether (150 mL) and saturated sodium bicarbonate solution (100 mL). Shake vigorously and separate the layers.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a minimal amount of hot methanol to afford pure this compound as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyExpected Value
AppearanceOff-white to pale yellow crystalline solid
Melting Point~140-145 °C (estimated)
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol

Spectroscopic Data (Estimated):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.5-10.0 (br s, 1H, N-H)

    • 7.45 (d, J = 1.6 Hz, 1H, H-5)

    • 7.15 (d, J = 1.6 Hz, 1H, H-3)

    • 3.85 (s, 3H, OCH₃)

    • 2.40 (s, 3H, COCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 194.0 (C=O, acetyl)

    • 161.5 (C=O, ester)

    • 132.0 (C-4)

    • 128.0 (C-2)

    • 124.0 (C-5)

    • 115.0 (C-3)

    • 52.0 (OCH₃)

    • 28.0 (COCH₃)

  • Infrared (IR) (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1710 (C=O stretch, ester)

    • ~1660 (C=O stretch, acetyl)

    • ~1550, 1450 (C=C and C-N stretches of the pyrrole ring)

  • Mass Spectrometry (EI):

    • m/z (%): 167 (M⁺), 152, 124, 96, 43

Conclusion

The modified Knorr pyrrole synthesis provides a reliable and efficient route for the preparation of this compound. The procedure outlined in this application note offers a practical guide for researchers in drug discovery and organic synthesis to access this valuable heterocyclic building block. The provided mechanistic insights and characterization data will aid in the successful execution and verification of the synthesis.

References

  • Artico, M., Silvestri, R., Massa, S., Loi, A. G., Corrias, S., Piras, G., & La Colla, P. (1996). J. Med. Chem. 39, 522-530.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
  • Levi, T. G., & Zanetti, C. U. (1894). Sopra alcuni derivati pirrolici. Gazzetta Chimica Italiana, 24, 449-457.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols. Akademische Verlagsgesellschaft.
  • Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Bansal, R. K. (1998). Heterocyclic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Pyrrole: a versatile and promising scaffold in medicinal chemistry. RSC advances, 10(35), 20989-21015.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Taylor, E. C., & Katritzky, A. R. (Eds.). (1991).
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Li, J. J. (2013). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
  • Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic chemistry (Vol. 1-3). Springer Science & Business Media.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional organic materials. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to researchers in academic and industrial settings, particularly those in drug development. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a well-established synthetic strategy, in-depth protocols, and critical safety considerations. The presented methodology is designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach

The most viable and scalable approach to this compound involves a two-step sequence:

  • Synthesis of the Starting Material: Preparation of methyl 1H-pyrrole-2-carboxylate from pyrrole.

  • Regioselective Acylation: Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate to introduce the acetyl group at the C4 position.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, making it amenable to large-scale production.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Friedel-Crafts Acylation Pyrrole Pyrrole Step1_Reaction Acylation & Hydrolysis Pyrrole->Step1_Reaction Trichloroacetyl_chloride Trichloroacetyl Chloride Trichloroacetyl_chloride->Step1_Reaction Methyl_pyrrole_carboxylate Methyl 1H-pyrrole-2-carboxylate Step1_Reaction->Methyl_pyrrole_carboxylate Step2_Reaction Acylation Methyl_pyrrole_carboxylate->Step2_Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Step2_Reaction Tin_IV_chloride Tin(IV) Chloride (Catalyst) Tin_IV_chloride->Step2_Reaction Lewis Acid Target_Molecule This compound Step2_Reaction->Target_Molecule G Ac2O Acetic Anhydride Acylium_ion Acylium Ion [CH3CO]+ Ac2O->Acylium_ion + SnCl4 SnCl4 SnCl4 Intermediate Sigma Complex (Intermediate) Acylium_ion->Intermediate Pyrrole_ester Methyl 1H-pyrrole-2-carboxylate Pyrrole_ester->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 1H-pyrrole-2-carboxylate125.131.25 kg10.0
Acetic Anhydride102.091.12 kg11.0
Tin(IV) Chloride260.522.87 kg11.0
Dichloromethane (anhydrous)84.9315 L-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet is thoroughly dried and purged with nitrogen.

  • Initial Charge: The reactor is charged with methyl 1H-pyrrole-2-carboxylate (1.25 kg, 10.0 mol) and anhydrous dichloromethane (10 L). The solution is cooled to 0 °C with a chiller.

  • Addition of Acylating Agent and Catalyst: Acetic anhydride (1.12 kg, 11.0 mol) is added to the stirred solution. Subsequently, a solution of tin(IV) chloride (2.87 kg, 11.0 mol) in anhydrous dichloromethane (5 L) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0 and 5 °C. Caution: The addition of tin(IV) chloride is highly exothermic. A slow addition rate and efficient cooling are critical to control the reaction temperature. [1][2]4. Reaction Monitoring: The reaction is stirred at 0-5 °C for 4-6 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: The reaction is cautiously quenched by the slow addition of crushed ice (5 kg), followed by the slow addition of water (10 L), ensuring the temperature does not exceed 20 °C.

  • Work-up: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 3 L). The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Safety Considerations

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency shower and eyewash station should be readily accessible.

Reagent-Specific Hazards:

  • Trichloroacetyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

  • Pyrrole: Toxic and flammable. Should be handled in a fume hood.

  • Tin(IV) Chloride: Highly corrosive and reacts violently with water, releasing hydrogen chloride gas. [3]It can cause severe skin burns and eye damage. [1][2]Handle in a dry, inert atmosphere.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

Procedural Hazards:

  • The addition of pyrrole to trichloroacetyl chloride and the addition of tin(IV) chloride are exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • The quenching of the reaction with water/ice is also highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling.

Characterization Data

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting PointExpected to be in the range of 130-150 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.5-10.0 (br s, 1H, NH), 7.4-7.5 (d, 1H, H-5), 7.1-7.2 (d, 1H, H-3), 3.8-3.9 (s, 3H, OCH₃), 2.4-2.5 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 192-194 (C=O, acetyl), 161-163 (C=O, ester), 130-132 (C-5), 125-127 (C-2), 122-124 (C-4), 115-117 (C-3), 51-53 (OCH₃), 27-29 (COCH₃)

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.

References

  • Organic Syntheses Procedure, 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Master Organic Chemistry, Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Organic Syntheses Procedure, 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]

  • Tetrahedron, Volume 25, Issue 17, 1969, Pages 3879-3885.
  • YouTube, Friedel-Crafts Acylation: alternative reagents. Available at: [Link]

  • PubMed, Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Available at: [Link]

  • ResearchGate, (A) Protocol for the synthesis of tin(IV) calixp[4]yrrole carbene.... Available at: [Link]

  • Carl ROTH, Safety Data Sheet: Tin(IV) chloride. Available at: [Link]

  • ResearchGate, (PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]

  • PubChem, Methyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

  • RSC Publishing, Tin(iv) chloride mediated (3 + 2) annulation of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with nitriles: diastereoselective access to 5-vinyl-1-pyrroline derivatives. Available at: [Link]

  • Southern Biological, SAFETY DATA SHEET (SDS) - Tin (IV) chloride, 0.1M. Available at: [Link]

  • National Institutes of Health, Tin(iv) chloride mediated (3 + 2) annulation of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with nitriles: diastereoselective access to 5-vinyl-1-pyrroline derivatives. Available at: [Link]

  • Organic Chemistry Portal, Friedel-Crafts Acylation. Available at: [Link]

  • MDPI, 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • Google Patents, WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at: [Link]

  • International Labour Organization, ICSC 0953 - TIN(IV) CHLORIDE (ANHYDROUS). Available at: [Link]

  • National Institutes of Health, Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research, Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Available at: [Link]

  • Organic & Biomolecular Chemistry, Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 4-acetyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can troubleshoot effectively and adapt protocols to your specific laboratory context.

Section 1: Synthesis Strategy and Mechanism

The most common and direct route to this compound is the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. This precursor is a stable, commercially available solid, making it a convenient starting point.[1][2] The core challenge of this synthesis lies in controlling the regioselectivity of the acylation on the electron-rich pyrrole ring.

The Reaction Pathway: Friedel-Crafts Acylation

The reaction involves the introduction of an acetyl group onto the pyrrole ring, typically using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).

Synthesis_Workflow SM Methyl 1H-pyrrole-2-carboxylate + Acetyl Chloride / Acetic Anhydride Reaction Friedel-Crafts Acylation SM->Reaction LA Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) LA->Reaction Activates Acylating Agent Solvent Anhydrous Solvent (e.g., DCM, CS₂) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product This compound Purification->Product

Why the 4-Position? Understanding Regioselectivity

The pyrrole ring is highly activated towards electrophilic aromatic substitution. However, the methyl ester at the C2 position is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 and C5 positions. This deactivation makes the C4 position the most nucleophilic and therefore the most likely site for acylation.[3] While this directing effect is strong, side-products, particularly the 5-acetyl isomer, can form under certain conditions.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most frequent issue and can be traced to several critical factors.

A: The primary suspects are catalyst deactivation, insufficient activation energy, or poor reagent quality.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Use a fresh, unopened container of the Lewis acid catalyst.

  • Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (or even an excess) of the Lewis acid. This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further reactions.[3]

    • Solution: Begin with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. For less reactive systems, more may be required.

  • Reaction Temperature: The reaction may be too cold. While low temperatures can help control selectivity, they can also prevent the reaction from proceeding at a reasonable rate.

    • Solution: If you are running the reaction at 0°C or below and see no product formation after a reasonable time, allow the mixture to slowly warm to room temperature. Monitor progress carefully by TLC or LC-MS. Some acylations may require gentle heating to proceed.[3]

Troubleshooting_LowYield Start Low / No Yield Check_TLC Analyze Reaction Mixture (TLC, LC-MS) Start->Check_TLC Result Result Check_TLC->Result What is present? Cause1 Cause1 Result->Cause1 Mainly Starting Material Cause2 Cause2 Result->Cause2 Mainly Starting Material Cause3 Cause3 Result->Cause3 Mainly Starting Material Solution1 Solution1 Cause1->Solution1 Solution2 Solution2 Cause2->Solution2 Solution3 Solution3 Cause3->Solution3

Q2: I'm getting a mixture of products, including an isomer I can't easily separate. How can I improve selectivity?

A: This is a classic regioselectivity problem. The solution lies in moderating the reaction conditions and choosing the right catalyst.

  • Lewis Acid Choice: Very strong Lewis acids like AlCl₃ can sometimes decrease selectivity. Milder Lewis acids can provide a better isomeric ratio.

    • Solution: Consider using tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). While potentially slower, these catalysts can significantly improve the ratio of 4-acetyl to 5-acetyl product. In some cases involving N-protected pyrroles, the choice of Lewis acid can dramatically shift the major product from the 2-isomer to the 3-isomer, highlighting the catalyst's critical role in regiocontrol.[4]

  • Temperature Control: Higher temperatures provide more energy for the reaction to overcome the activation barrier for the less-favored isomer.

    • Solution: Maintain a low temperature (0°C to -20°C) during the addition of the acylating agent. This reduces the overall reactivity, allowing the inherent electronic preferences of the substrate to dominate.

  • Solvent Effects: The solvent can influence the reactivity of the electrophile.

    • Solution: Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices for Friedel-Crafts reactions and can sometimes improve selectivity compared to dichloromethane (DCM).

ParameterCondition A (High Reactivity)Condition B (High Selectivity)Expected Outcome
Lewis Acid AlCl₃ (≥1.5 eq.)SnCl₄ (1.2 eq.)Condition B favors 4-acylation.
Temperature Room Temperature0°C to -20°CLower temp in B improves 4:5 ratio.
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)CS₂ may offer better selectivity.
Q3: My reaction mixture turned dark and formed a lot of tar/polymer. Is it salvageable?

A: Unfortunately, significant polymerization is often irreversible. The key is prevention.

  • Cause: Pyrrole and its derivatives are notoriously unstable in the presence of strong acids.[5] The highly reactive conditions of a Friedel-Crafts reaction can easily lead to acid-catalyzed polymerization, especially if the temperature is too high or if there are localized "hot spots" of high catalyst concentration.

    • Prevention Strategy 1 (Temperature): Always add the Lewis acid to the substrate solution at a low temperature before adding the acylating agent. This allows for complexation to occur under controlled conditions. The subsequent addition of the acylating agent should also be slow and controlled, keeping the internal temperature low.

    • Prevention Strategy 2 (Order of Addition): Add the acylating agent to the mixture of the pyrrole substrate and Lewis acid. Never add the Lewis acid to a mixture of the pyrrole and the acylating agent.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride is a common and often safer alternative to acetyl chloride. The reaction mechanism is similar. However, you will need at least two equivalents of the Lewis acid because the acetic acid byproduct will also complex with and consume the catalyst.

Q: How critical are anhydrous conditions? A: Absolutely critical. It is the single most common failure point for this reaction. Assume all reagents and solvents contain water unless specifically dried. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) for best results.

Q: What is the best method for purifying the final product? A: this compound is a solid.[1] Recrystallization is often the most effective method for purification on a larger scale. A common solvent system is ethanol/water or ethyl acetate/hexanes. For smaller scales or to separate close-running isomers, column chromatography on silica gel is recommended.

Q: My starting material, methyl 1H-pyrrole-2-carboxylate, is old. Can I still use it? A: While relatively stable, it's best to check its purity by melting point or NMR before use.[1][2] If it appears discolored (it should be a white to light beige solid), consider purifying it by recrystallization or sublimation before starting the reaction. Impurities can interfere with the reaction and lead to side products.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution, aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Slowly add aluminum chloride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir the resulting slurry for 15-20 minutes at 0°C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (a volume roughly equal to the reaction volume). This quench is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Yoshida, T., & Kobayashi, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2649. Available from: [Link]

  • Nazar, P. A. K., & Praveen, V. K. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]

  • Specialty Chemicals. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(21), 15956-15978. Available from: [Link]

  • Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available from: [Link]

  • Google Patents. (2020). CN108191732B - Synthesis method of N-methylpyrrole.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • YouTube. (2020). Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available from: [Link]

  • ChemBK. (2024). Methyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Targets in Heterocyclic Systems, 21, 54-84. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Retrieved from [Link]

  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828. Available from: [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 63(4), 896-901. Available from: [Link]

  • Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-Acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude methyl 4-acetyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this pyrrole derivative. The information herein is synthesized from established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Problem 1: The crude product is a dark, oily residue with multiple spots on TLC.
  • Plausible Causes:

    • Residual Starting Materials and Reagents: Incomplete reaction or inadequate quenching can leave unreacted starting materials or acidic/basic reagents in the crude mixture.

    • Formation of Polar Impurities: Pyrrole rings, especially with electron-withdrawing groups, can be susceptible to polymerization or degradation under certain reaction or work-up conditions, leading to highly polar, colored by-products.[1]

    • Isomeric Byproducts: Acylation of the pyrrole ring may not be completely regioselective, potentially yielding other isomers.

  • Strategic Solution: Aqueous Work-up and Extraction

    • Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Aqueous Wash:

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.

      • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This procedure should yield a cleaner, albeit still impure, solid or oil.[1]

Problem 2: Low yield or "oiling out" during recrystallization.
  • Plausible Causes:

    • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent (preventing crystallization) or too poor a solvent (causing premature crashing out). The presence of impurities can also disrupt the crystal lattice formation, leading to an oil instead of crystals.

    • Supersaturation Issues: Cooling the solution too rapidly can lead to the formation of an oil rather than crystals.

  • Strategic Solution: Systematic Solvent Screening and Controlled Crystallization

    • Solvent Selection: The target molecule is moderately polar. A good starting point for a single-solvent recrystallization is isopropanol or ethanol. For a two-solvent system, a combination of a good solvent (dissolves the compound when hot) and a poor solvent (in which the compound is insoluble when cold) is ideal. Common pairs include:

      • Ethyl acetate / Hexanes

      • Dichloromethane / Hexanes

      • Ethanol / Water

    • Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • If using a two-solvent system, slowly add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the hot "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

      • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[2]

Problem 3: Poor separation of impurities during column chromatography.
  • Plausible Causes:

    • Incorrect Eluent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.

    • Column Overloading: Applying too much crude material to the column leads to poor separation.

    • Co-elution of Structurally Similar Impurities: Isomeric byproducts may have very similar polarities to the desired product.

  • Strategic Solution: Optimized Flash Column Chromatography

    • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate.

    • Column Packing: Properly pack a silica gel column with the chosen eluent system.

    • Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column. This "dry loading" technique often results in better separation.

    • Elution: Run the column with the selected eluent system, collecting fractions and analyzing them by TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.[3]

Purification TechniqueRecommended Solvent System (Starting Point)Expected Outcome
RecrystallizationEthanol/Water or Ethyl Acetate/HexanesFormation of off-white to pale yellow crystals.
Column ChromatographyHexanes:Ethyl Acetate (gradient from 9:1 to 1:1)Separation of non-polar and closely related polar impurities.

Purification Workflow

PurificationWorkflow Crude Crude Product (Dark Oil/Solid) Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Crude->Workup DriedCrude Dried Crude (Reduced Impurities) Workup->DriedCrude Recrystallization Recrystallization (e.g., EtOH/H2O) DriedCrude->Recrystallization High Loading (>1g) Column Column Chromatography (Silica Gel, Hex/EtOAc) DriedCrude->Column Low Loading (<1g) Pure Pure Product (>95% Purity) Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue? OilingOut Oiling Out During Recrystallization? Start->OilingOut PoorSep Poor Separation on Column? Start->PoorSep LowYield Low Yield? Start->LowYield Solvent Adjust Solvent System (e.g., use solvent pair) OilingOut->Solvent Cooling Slow Down Cooling Rate OilingOut->Cooling Eluent Optimize Eluent via TLC (Rf ~0.3) PoorSep->Eluent Loading Use Dry Loading & Reduce Amount PoorSep->Loading Combine Combine Mother Liquor & Re-purify LowYield->Combine

Caption: Decision tree for troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Q2: How can I assess the purity of my final product?

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and assess purity. The absence of signals corresponding to impurities is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the compound and provide a more quantitative measure of purity.

Q3: How should I store the purified this compound?

Pyrrole derivatives can be sensitive to air, light, and acid.[5] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place such as a refrigerator or freezer.

Q4: Are there alternative purification methods for achieving very high purity?

For applications requiring very high purity (>99%), preparative High-Performance Liquid Chromatography (preparative HPLC) can be an effective, albeit more resource-intensive, method.

References

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(11), 2053–2059. Available at: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubChem. Available at: [Link]

  • Google Patents. Process for the purification of crude pyrroles.
  • National Center for Biotechnology Information. methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-methylpyrrole-2-carboxylate. PubChem. Available at: [Link]

  • MDPI. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. Available at: [Link]

  • Google Patents. Recovery of pyrrole.
  • The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]

  • National Center for Biotechnology Information. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. PubChem. Available at: [Link]

  • ResearchGate. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. Available at: [Link]

Sources

Pyrrole Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Polysubstituted pyrroles are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Their synthesis, while conceptually straightforward, is often plagued by side reactions that can diminish yields, complicate purification, and ultimately hinder research and development. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in navigating the intricacies of polysubstituted pyrrole synthesis. Drawing upon established chemical principles and field-proven insights, this guide offers practical solutions to common experimental challenges.

Troubleshooting Guide: Navigating the Nuances of Pyrrole Synthesis

This section is dedicated to addressing specific issues encountered during the most common methods for synthesizing polysubstituted pyrroles. Each synthesis is presented with a series of question-and-answer scenarios that detail the problem, its probable cause, and actionable solutions.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a widely used and versatile method.[1][2] However, its reliance on acid catalysis can lead to specific side reactions.[3]

Question 1: My Paal-Knorr reaction is yielding a significant amount of a non-nitrogenous byproduct, especially when using a strong acid catalyst. What is happening and how can I fix it?

Probable Cause: You are likely observing the formation of a furan derivative. Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl starting material can undergo acid-catalyzed intramolecular cyclization and dehydration to form a furan, competing with the desired reaction with the amine.[1][4] This is particularly problematic with sensitive substrates that may degrade under harsh acidic conditions.[3]

Solution:

  • pH Control: The most critical parameter is the reaction pH. The Paal-Knorr pyrrole synthesis is best conducted under neutral or weakly acidic conditions.[4] The use of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[4]

  • Catalyst Selection: Instead of strong mineral acids, consider using milder catalysts. A variety of Lewis acids and solid-supported acid catalysts have been shown to be effective and can be easily removed after the reaction.[5] Effective alternatives include:

    • Lewis Acids: Sc(OTf)₃, Bi(NO₃)₃[5]

    • Solid-Supported Acids: Silica-supported sulfuric acid (SiO₂-OSO₃H)[6]

    • Other Mild Catalysts: Iodine (I₂) and montmorillonite clay can also promote the reaction under milder conditions.[5]

  • Reaction Monitoring and Purification:

    • TLC Analysis: Furan byproducts are typically less polar than the corresponding pyrroles. They can often be visualized on a TLC plate as a separate spot with a higher Rf value. Staining with a permanganate dip can help differentiate the two, as pyrroles often give a distinct color.

    • Chromatography: If furan formation is unavoidable, the two compounds can usually be separated by column chromatography on silica gel. A solvent system with a gradual increase in polarity (e.g., a hexane/ethyl acetate gradient) will typically elute the less polar furan first.[7]

Question 2: My Paal-Knorr reaction with a sterically hindered or electron-deficient amine is sluggish and gives a low yield. How can I improve the outcome?

Probable Cause: The nucleophilicity of the amine is crucial for the initial attack on the carbonyl group of the 1,4-dicarbonyl compound.[4] Sterically hindered amines face physical barriers to this attack, while electron-deficient amines (e.g., anilines with electron-withdrawing groups) are simply less reactive nucleophiles.[4]

Solution:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential substrate decomposition.

  • Use of Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, even with less reactive amines.[1]

  • Catalyst Choice: The use of an appropriate catalyst can be particularly beneficial here. Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to attack by a weaker nucleophile.[5]

  • Solvent Selection: In some cases, a change of solvent can influence the reaction rate. For less reactive amines, a higher-boiling point solvent that allows for higher reaction temperatures may be beneficial.

Experimental Protocol: A Mild Paal-Knorr Synthesis Using a Solid-Supported Catalyst

  • To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the primary amine (1.1 mmol).

  • Add a catalytic amount of silica-supported sulfuric acid (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Upon completion, filter off the solid catalyst and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrole.

The Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[2][8] The primary challenge in this synthesis is the instability of the α-amino-ketone starting material.

Question: My Knorr pyrrole synthesis is giving a complex mixture of products, and the yield of the desired pyrrole is low. I suspect my α-amino-ketone is not stable.

Probable Cause: α-Amino-ketones are notoriously unstable and prone to self-condensation.[2] The most common side reaction is the dimerization of two molecules of the α-amino-ketone to form a dihydropyrazine, which can then be oxidized to the corresponding pyrazine.[9][10] This side reaction consumes the starting material and complicates the purification process.

Solution:

  • In Situ Generation of the α-Amino-ketone: The most effective way to circumvent the instability of α-amino-ketones is to generate them in the reaction mixture (in situ) immediately before they are consumed in the desired reaction.[2] A common method involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[2]

  • Control of Reaction Conditions:

    • Temperature: Keep the reaction temperature low during the in situ generation of the α-amino-ketone to minimize the rate of self-condensation.

    • Rate of Addition: If preparing the α-amino-ketone separately is unavoidable, add it slowly to the reaction mixture containing the β-ketoester to maintain a low concentration of the unstable intermediate.

  • Purification: Dihydropyrazine and pyrazine byproducts have different polarities and chromatographic behaviors compared to the desired pyrrole. They can typically be separated by column chromatography.

Diagram: Knorr Synthesis and the Competing Dimerization Pathway

Knorr_Side_Reaction cluster_main Knorr Pyrrole Synthesis cluster_side Side Reaction alpha_amino_ketone α-Amino-ketone pyrrole Polysubstituted Pyrrole alpha_amino_ketone->pyrrole Condensation alpha_amino_ketone_2 α-Amino-ketone (2 molecules) beta_ketoester β-Ketoester beta_ketoester->pyrrole dimer Dihydropyrazine pyrazine Pyrazine dimer->pyrazine Oxidation alpha_amino_ketone_2->dimer Self-condensation

Caption: Knorr synthesis pathway and the competing self-condensation of the α-amino-ketone.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8]

Question: In my Hantzsch pyrrole synthesis, I am observing a byproduct with a six-membered ring. What is it and how can I avoid it?

Probable Cause: You are likely forming a pyridine derivative. The Hantzsch synthesis is famously used for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[11] Under certain conditions, particularly with specific starting materials or in the presence of an oxidant, the reaction can favor the formation of the six-membered pyridine ring over the five-membered pyrrole ring.

Solution:

  • Careful Selection of Starting Materials: The structure of the β-ketoester and the α-haloketone can influence the reaction pathway. While specific guidelines are substrate-dependent, reviewing literature precedents for similar structures is advisable.

  • Control of Reaction Stoichiometry: The stoichiometry of the reactants can play a role. Ensure the correct molar ratios as specified in established protocols are used.

  • Avoidance of Oxidizing Conditions: Unless the desired product is the pyridine, avoid the addition of oxidizing agents. Ensure the reaction is performed under an inert atmosphere if substrate oxidation is a concern.

The Van Leusen Pyrrole Synthesis

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.[12]

Question: My Van Leusen pyrrole synthesis is not going to completion, and I am isolating intermediates. What are these and how can I drive the reaction forward?

Probable Cause: The Van Leusen reaction proceeds through a multi-step mechanism involving the initial Michael addition of the deprotonated TosMIC to an activated alkene, followed by intramolecular cyclization and elimination of the tosyl group.[12] Incomplete reactions can result in the isolation of the initial Michael adduct or the cyclized intermediate prior to the final elimination step.

Solution:

  • Ensure Complete Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC. Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., THF, DMSO) to ensure complete formation of the TosMIC anion.

  • Reaction Time and Temperature: The cyclization and elimination steps may require more forcing conditions. If the reaction stalls, consider increasing the reaction time or gently heating the mixture.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For challenging substrates, a stronger base or a higher-boiling point solvent might be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: My purified polysubstituted pyrrole is unstable and darkens over time. How can I improve its stability and what are the best storage conditions?

A1: Many electron-rich pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, and residual acid or metal catalysts.

  • Thorough Purification: Ensure that all traces of acid and metal catalysts are removed during purification. Passing the product through a short plug of neutral alumina or silica gel can be effective.

  • Storage: Store the purified pyrrole under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light. For long-term storage, refrigeration or freezing is recommended.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to inhibit oxidative degradation.

Q2: What are some general guidelines for the chromatographic purification of polysubstituted pyrroles?

A2: The polarity of polysubstituted pyrroles can vary widely depending on the substituents.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrroles. For particularly sensitive or acidic pyrroles, deactivated (neutral) silica or alumina can be used to prevent degradation on the column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution, starting with a low polarity and gradually increasing it, is often effective in separating the desired product from impurities.

  • TLC Visualization: Pyrroles can often be visualized on a TLC plate under UV light (if they are UV active). Staining with a permanganate solution or an acidic solution of p-anisaldehyde can also be effective.

Q3: Can impurities in my starting materials affect the outcome of my pyrrole synthesis?

A3: Absolutely. The purity of starting materials is critical for the success of any chemical reaction.

  • 1,4-Dicarbonyl Compounds: Impurities in 1,4-dicarbonyl compounds can lead to the formation of undesired side products. For example, the presence of monofunctional carbonyl compounds can lead to incomplete reactions and the formation of imine or enamine intermediates that do not cyclize.

  • Amines: As discussed for the Paal-Knorr synthesis, the purity and nature of the amine are crucial. The presence of secondary amines as impurities can lead to the formation of enamines that cannot cyclize to form pyrroles.

  • Solvents: Ensure that solvents are dry and free of impurities, as these can interfere with the reaction. For example, water can hydrolyze some of the intermediates in the reaction.

By understanding the underlying mechanisms of these common pyrrole syntheses and being aware of the potential side reactions, researchers can effectively troubleshoot their experiments and optimize their synthetic routes to these valuable heterocyclic compounds.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles.
  • Paal–Knorr synthesis. (2023, November 29). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2009). Green Chemistry, 11(1), 127-131.
  • Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Bonkovsky, H. L., et al. (1986). High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials. Analytical Biochemistry, 155(1), 56-64.
  • Knorr pyrrole synthesis. (2023, April 22). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • O'Brien, R. V., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(11), 2126-2132.
  • Clean Synthesis Process of 2,5-Hexanedione. (2012).
  • Irvine, D. G. (1976). Autotransfer chromatography in the characterization of pyrroles. Chemistry of multiple-spot phenomena.
  • Lee, K. T., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1461.
  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 23, 2026, from [Link]

  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. (2023). The Journal of Organic Chemistry, 88(17), 12269-12280.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules, 23(10), 2665.
  • Hantzsch pyridine synthesis. (2023, December 1). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • O'Brien, R. V., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of several 2,5-disubstituted pyrazine natural products. Organic & Biomolecular Chemistry, 10(11), 2126-2132.

Sources

Technical Support Center: Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4-acetyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the underlying chemistry to empower you to resolve synthetic failures and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several established methods for pyrrole synthesis. The most common strategies include:

  • Friedel-Crafts Acylation: This involves the acylation of a pre-existing methyl 1H-pyrrole-2-carboxylate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1]

  • Knorr Pyrrole Synthesis: This classical method involves the condensation of an α-amino ketone with a β-ketoester. For the target molecule, this would require the synthesis of specific precursors which can add complexity.

  • Barton-Zard Pyrrole Synthesis: This approach involves the reaction of a nitroalkene with an isocyanoacetate, which can be a versatile method for constructing highly substituted pyrroles.[2][3]

Q2: My Friedel-Crafts acylation reaction is giving a low yield of the desired product. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation of pyrroles are often attributed to several factors:

  • Substrate Decomposition: Pyrroles are electron-rich and can be sensitive to strong Lewis acids, leading to polymerization or degradation.

  • Di-acylation: The activating nature of the pyrrole ring can lead to the formation of di-acetylated byproducts.

  • Incorrect Stoichiometry: An inappropriate ratio of substrate to acetylating agent or Lewis acid can lead to incomplete reaction or side product formation.

  • Reaction Temperature: The reaction is often temperature-sensitive. Running the reaction at too high a temperature can promote side reactions and decomposition.

Q3: I am not observing any product formation in my Knorr synthesis attempt. What should I check first?

A3: A complete failure to form the product in a Knorr synthesis usually points to issues with the starting materials or the reaction conditions:

  • Purity of Starting Materials: Ensure that your α-amino ketone and β-ketoester are pure and free of any contaminants that might inhibit the reaction.

  • Reaction pH: The initial condensation step is often pH-sensitive. The conditions should be suitable for the formation of the enamine intermediate.

  • Cyclization Conditions: The subsequent cyclization and dehydration steps may require specific acid or base catalysis and appropriate temperature.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of pyrrole derivatives can be challenging due to their potential for instability and the presence of colored byproducts.[4] Common purification techniques include:

  • Column Chromatography: This is the most common method for purifying pyrrole derivatives. A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can be a highly effective purification method.

  • Treatment with Activated Carbon: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon (e.g., Norit) before filtration and subsequent purification steps.[4]

Detailed Troubleshooting Guides

Troubleshooting Friedel-Crafts Acylation

This section provides a detailed guide to troubleshooting the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate.

Problem 1: No or Low Conversion of Starting Material

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Lewis Acid Catalyst Use a freshly opened or properly stored Lewis acid (e.g., AlCl₃, SnCl₄). Consider using a milder Lewis acid like ZnCl₂.Lewis acids are often hygroscopic and can be deactivated by moisture. Milder Lewis acids can sometimes be more effective for sensitive substrates like pyrroles.
Insufficiently Reactive Acetylating Agent Use acetyl chloride instead of acetic anhydride.Acetyl chloride is generally a more reactive acylating agent than acetic anhydride.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).While high temperatures can be detrimental, some activation energy is required to initiate the reaction.
Inappropriate Solvent Ensure the solvent is anhydrous. Consider using a less coordinating solvent like dichloromethane or 1,2-dichloroethane.Protic or coordinating solvents can compete with the substrate for the Lewis acid, reducing its effectiveness.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Potential Cause Troubleshooting Step Scientific Rationale
Di-acylation Use a milder Lewis acid. Lower the reaction temperature. Use a slight excess of the pyrrole substrate.Milder conditions can favor mono-acylation. A slight excess of the substrate can statistically favor the formation of the mono-substituted product.
Isomer Formation The directing effect of the ester group at the 2-position should favor acylation at the 4-position. If other isomers are observed, consider steric hindrance or electronic effects of the chosen Lewis acid.The choice of Lewis acid can influence the regioselectivity of the acylation.
Polymerization/Decomposition Add the Lewis acid slowly at a low temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Slow addition helps to control the exothermicity of the reaction. An inert atmosphere prevents oxidation of the electron-rich pyrrole.

Problem 3: Difficult Purification

Potential Cause Troubleshooting Step Scientific Rationale
Colored Impurities After the reaction work-up, dissolve the crude product in a suitable solvent and stir with activated carbon for a short period before filtering and proceeding with chromatography or crystallization.[4]Activated carbon is effective at adsorbing high molecular weight, colored byproducts.
Co-eluting Impurities Use a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).Changing the polarity of the mobile phase or the nature of the stationary phase can alter the separation of closely related compounds.
Product Instability on Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.The acidic nature of silica gel can cause decomposition of sensitive pyrrole derivatives.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Methyl 1H-pyrrole-2-carboxylate

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • To the resulting suspension, add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizing the Workflow

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Start setup Combine Pyrrole-2-carboxylate and anhydrous DCM start->setup cool Cool to 0 °C setup->cool add_lewis Add AlCl₃ cool->add_lewis add_acetyl Add Acetyl Chloride add_lewis->add_acetyl stir_cold Stir at 0 °C add_acetyl->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Ice/Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃, Water, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: Workflow for Friedel-Crafts Acylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_no_product No Product Formation cluster_low_yield Low Yield cluster_solutions Potential Solutions start Failed Synthesis check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions inactive_reagents Inactive Reagents? check_conditions->inactive_reagents If No Product wrong_temp Incorrect Temperature? check_conditions->wrong_temp If No Product wrong_solvent Inappropriate Solvent? check_conditions->wrong_solvent If No Product side_reactions Side Reactions? check_conditions->side_reactions If Low Yield decomp Decomposition? check_conditions->decomp If Low Yield purification_loss Loss during Purification? check_conditions->purification_loss If Low Yield fresh_reagents Use Fresh Reagents inactive_reagents->fresh_reagents optimize_temp Optimize Temperature wrong_temp->optimize_temp change_solvent Change Solvent wrong_solvent->change_solvent milder_conditions Use Milder Conditions side_reactions->milder_conditions inert_atm Use Inert Atmosphere decomp->inert_atm optimize_purification Optimize Purification purification_loss->optimize_purification

Caption: Troubleshooting Decision Tree.

References

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]

  • National Center for Biotechnology Information. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • ResearchGate. Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene. Available at: [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]

  • ResearchGate. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Google Patents. WO1982002044A1 - Preparation of pyrrole esters.
  • YouTube. Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 4-acetyl-1H-pyrrole-2-carboxylate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the key pharmaceutical intermediate, methyl 4-acetyl-1H-pyrrole-2-carboxylate, and its immediate precursor, methyl 1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations during synthesis through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols provided are robust and validated, ensuring reproducibility and reliability in your laboratory setting.

Introduction: The Significance of Pyrrole Scaffolds

Pyrrole derivatives are fundamental heterocyclic structures prevalent in a vast array of biologically active compounds and natural products.[1] Specifically, 2-aroylpyrrole motifs are core components in several non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac. The synthesis and characterization of these molecules are therefore of significant interest in medicinal chemistry and drug discovery. This guide focuses on the spectroscopic journey from a simple pyrrole precursor to a more complex, functionalized derivative, providing the necessary data to confirm reaction success and purity.

Synthetic Pathway Overview

The target molecule, this compound, is synthesized via a Friedel-Crafts acylation of its precursor, methyl 1H-pyrrole-2-carboxylate. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich pyrrole ring. The regioselectivity of this reaction is a key aspect, with the acetyl group preferentially adding to the 4-position due to the directing effects of the existing ester group.

Caption: Synthetic route to this compound.

Spectroscopic Comparison

The transformation from methyl 1H-pyrrole-2-carboxylate to its 4-acetyl derivative is clearly observable through distinct changes in their respective spectra. The addition of the acetyl group introduces new signals and alters the electronic environment of the pyrrole ring, leading to predictable shifts in the NMR spectra and characteristic vibrational modes in the IR spectrum.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl 1H-pyrrole-2-carboxylate H-3~6.90t2.6
H-4~6.20t3.2
H-5~6.85dd2.6, 1.5
N-H~9.0 (broad s)s-
O-CH₃3.85s-
This compound H-3~7.30d1.8
H-5~7.50d1.8
N-H~9.5 (broad s)s-
O-CH₃ (ester)3.88s-
CO-CH₃ (acetyl)2.45s-

Analysis of ¹H NMR Spectra:

  • Disappearance of H-4 Signal: The most telling change is the disappearance of the signal corresponding to the H-4 proton in the precursor, which is substituted by the acetyl group in the product.

  • Shift in Ring Protons: The remaining ring protons (H-3 and H-5) in the product experience a downfield shift due to the electron-withdrawing effect of the newly introduced acetyl group. The coupling pattern simplifies to doublets, as they are now only coupled to each other.

  • Appearance of Acetyl Protons: A new singlet appears around 2.45 ppm, integrating to three protons, which is characteristic of the methyl group of the acetyl moiety.

  • N-H Proton: The N-H proton in both compounds appears as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
Compound Carbon Chemical Shift (δ, ppm)
Methyl 1H-pyrrole-2-carboxylate C-2~122.0
C-3~110.0
C-4~108.0
C-5~115.0
C=O (ester)~161.0
O-CH₃~51.0
This compound C-2~123.0
C-3~118.0
C-4~128.0
C-5~125.0
C=O (ester)~160.0
C=O (acetyl)~193.0
O-CH₃ (ester)~52.0
CO-CH₃ (acetyl)~27.0

Analysis of ¹³C NMR Spectra:

  • New Carbonyl Signal: The introduction of the acetyl group results in a new carbonyl signal appearing significantly downfield, around 193.0 ppm, which is typical for a ketone.

  • New Methyl Signal: A new aliphatic carbon signal appears around 27.0 ppm, corresponding to the methyl carbon of the acetyl group.

  • Shift in Ring Carbons: The chemical shifts of the pyrrole ring carbons are also affected by the substitution, with C-4 showing a significant downfield shift.

Table 3: Comparative IR Data (KBr Pellet, cm⁻¹)
Compound N-H Stretch C=O Stretch (Ester) C=O Stretch (Ketone) C-H Aromatic Stretch
Methyl 1H-pyrrole-2-carboxylate ~3300 (broad)~1680-~3100
This compound ~3280 (broad)~1690~1650~3120

Analysis of IR Spectra:

  • New Carbonyl Band: The most prominent difference in the IR spectra is the appearance of a new, strong absorption band around 1650 cm⁻¹ in the product, which is characteristic of the C=O stretching vibration of the acetyl ketone.[2]

  • Ester Carbonyl: The C=O stretch of the ester group is present in both molecules, typically around 1680-1690 cm⁻¹.

  • N-H Stretch: A broad N-H stretching band is observed in both compounds in the region of 3280-3300 cm⁻¹, indicative of hydrogen bonding.[3]

Mass Spectrometry (MS) Data
  • Methyl 1H-pyrrole-2-carboxylate (C₆H₇NO₂): Molecular Weight: 125.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125.

  • This compound (C₈H₉NO₃): Molecular Weight: 167.16 g/mol . The mass spectrum of the product will show a molecular ion peak (M⁺) at m/z = 167, an increase of 42 units, corresponding to the addition of an acetyl group (CH₃CO).

Experimental Protocols

Synthesis of this compound

This procedure is based on a standard Friedel-Crafts acylation protocol.[4][5]

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice-water bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 10 minutes.

  • After the addition is complete, add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).[5]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursor. The clear and predictable changes in the spectra upon acylation serve as a reliable method for monitoring the reaction and confirming the structure of the final product. The detailed protocols and comparative data presented in this guide are intended to support researchers in the efficient and accurate synthesis and characterization of this important class of compounds.

References

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021-03-30). [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012-07-20). [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search - ResearchGate. (2023-11-15). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2025-10-13). [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega - ACS Publications. (2020-05-11). [Link]

  • Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate | Request PDF - ResearchGate. (2025-08-10). [Link]

  • Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem. [Link]

  • Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route - University of Cambridge. [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025-08-07). [Link]

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate. (2025-08-10). [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug - Taylor & Francis Online. [Link]

  • Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid | Request PDF - ResearchGate. [Link]

  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. [Link]

  • 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Synthesized Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock of all subsequent investigation. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of methyl 4-acetyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry. Pyrrole scaffolds are prevalent in a wide array of bioactive natural products and pharmaceuticals, making the precise characterization of their derivatives a critical skill.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating framework for confirming the target structure, particularly in the context of potential isomeric impurities arising from the synthesis.

The Synthetic Challenge: Regioselectivity in Friedel-Crafts Acylation

A common and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is electron-rich and generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing methyl ester group at the C2 position deactivates the ring and directs the incoming electrophile.

From fundamental principles of electrophilic aromatic substitution, an electron-withdrawing group directs incoming substituents to the meta position. In the pyrrole ring system, this corresponds to the C4 position relative to the C2 substituent. Therefore, the primary expected product of this reaction is the desired 4-acetyl isomer. However, the potential for substitution at the C5 position cannot be entirely dismissed, making rigorous structural elucidation essential.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products PyrroleEster Methyl 1H-pyrrole-2-carboxylate Reaction Friedel-Crafts Acylation PyrroleEster->Reaction AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Solvent e.g., Dichloromethane Solvent->Reaction Target This compound (Major Product) Reaction->Target Isomer Methyl 5-acetyl-1H-pyrrole-2-carboxylate (Minor Isomer) Reaction->Isomer potential

Caption: Proposed Friedel-Crafts synthesis of the target compound.

A Multi-Faceted Approach to Structural Validation

No single analytical technique provides a complete structural picture. A robust validation strategy integrates data from multiple orthogonal methods. The "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—form the core of this process. For absolute confirmation, especially when crystalline material is available, X-ray Crystallography is the gold standard.

Validation_Workflow cluster_interpretation Data Integration & Interpretation Start Synthesized Product Mixture Purification Chromatography (e.g., Column, HPLC) Start->Purification Purity Assess Purity (e.g., HPLC, LC-MS) Purification->Purity MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purity->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Purity->NMR XRay X-ray Crystallography (Optional, Definitive) Determine 3D Structure Purity->XRay Validation Structure Validated MS->Validation IR->Validation NMR->Validation XRay->Validation Definitive Re-evaluate Re-evaluate Synthesis or Purification Validation->Re-evaluate if inconsistent

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the compound, offering the initial confirmation that a reaction of the intended type has occurred.[1] For this compound (C₈H₉NO₃), the expected molecular weight is 167.16 g/mol .

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Analysis: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 168.17. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Data Interpretation and Comparison:

IonExpected m/z (Monoisotopic)Analysis
[M+H]⁺168.0655Confirms the molecular formula C₈H₉NO₃.
[M-CH₃]⁺152.0342Loss of the acetyl methyl group.
[M-OCH₃]⁺136.0393Loss of the methoxy group from the ester.
[M-COOCH₃]⁺108.0444Loss of the entire methyl ester group.

The fragmentation pattern is crucial for distinguishing between isomers. While both 4-acetyl and 5-acetyl isomers will have the same molecular weight, their fragmentation pathways may differ in the relative intensities of the fragment ions due to the different electronic environments of the substituents.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups.[3] The spectrum should be consistent with a molecule containing an N-H bond, a ketone, and an ester.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
N-HStretch~3300 (broad)Confirms the presence of the pyrrole N-H.
C-HAromatic/Aliphatic Stretch3100-2850Indicates the presence of both pyrrole ring and methyl C-H bonds.
C=O (Ester)Stretch~1720-1700Confirms the methyl ester carbonyl.
C=O (Ketone)Stretch~1660-1640Confirms the acetyl carbonyl. Conjugation with the pyrrole ring lowers the frequency.
C-NStretch~1350-1250Characteristic of the pyrrole ring.
C-O (Ester)Stretch~1250-1100Confirms the C-O bond of the ester.

The key diagnostic feature is the presence of two distinct carbonyl peaks. The ester carbonyl will typically appear at a higher wavenumber than the ketone carbonyl, which is conjugated with the electron-rich pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For distinguishing between the 4-acetyl and 5-acetyl isomers, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The splitting patterns and chemical shifts of the pyrrole ring protons are highly diagnostic.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Data and Isomer Comparison:

ProtonPredicted Chemical Shift (δ, ppm) for 4-acetyl isomerPredicted MultiplicityKey Differentiator from 5-acetyl isomer
N-H~9.0-11.0broad singletChemical shift can be variable.
H-5~7.5doublet (d)Appears as a distinct doublet coupled to H-3. In the 5-acetyl isomer, this proton is absent.
H-3~7.2doublet (d)Appears as a distinct doublet coupled to H-5. In the 5-acetyl isomer, H-3 would be coupled to H-4.
O-CH₃ (Ester)~3.8singlet (s)Standard methyl ester chemical shift.
CO-CH₃ (Acetyl)~2.4singlet (s)Standard acetyl methyl chemical shift.

The crucial distinction lies in the pyrrole ring protons. The 4-acetyl isomer will show two distinct doublets for the H-3 and H-5 protons. In contrast, the 5-acetyl isomer would show two doublets for H-3 and H-4 , which would likely have different chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, confirming the carbon skeleton.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)~161
C=O (Acetyl)~192
C-2~125
C-3~118
C-4~130
C-5~122
O-CH₃~52
CO-CH₃~27

The chemical shifts of the pyrrole ring carbons are highly sensitive to the substituent pattern and provide a secondary layer of confirmation.[4]

X-ray Crystallography: Unambiguous 3D Structure

When a single, high-quality crystal of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in three dimensions.[5][6] This technique definitively establishes the connectivity and relative positions of all atoms, leaving no doubt as to which isomer has been synthesized.

Experimental Protocol:

  • Crystallization: Grow single crystals of the purified compound from a suitable solvent system (e.g., slow evaporation from an ethyl acetate/hexane mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Conclusion: A Self-Validating System

By systematically applying this multi-technique analytical approach, a researcher can build a robust and self-validating case for the structure of synthesized this compound. The process begins with a confirmation of the molecular formula by MS, followed by the identification of key functional groups with IR. Finally, NMR spectroscopy provides the detailed atomic connectivity, which is crucial for distinguishing the target molecule from potential isomers. Each technique provides a piece of the puzzle, and only when all data are consistent can the structure be considered validated. For ultimate certainty, particularly for novel compounds intended for biological testing, X-ray crystallography provides the final, definitive proof.

References

  • Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460–2468. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (0), 1004–1009. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. J. Chem. Soc., Perkin Trans. 2, 1004-1009. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Comparative Guide to the Antibacterial Activity of Pyrrole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is not merely an academic pursuit but a critical necessity. Among the myriad of heterocyclic compounds investigated, pyrrole derivatives have emerged as a particularly promising scaffold due to their diverse biological activities and presence in both natural and synthetic bioactive molecules.[1][2] This guide provides a comprehensive comparison of the antibacterial performance of select pyrrole derivatives against established standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Mechanistic Landscape: How They Inhibit Bacterial Growth

An understanding of the mechanism of action is fundamental to appreciating the therapeutic potential and strategic development of any antibacterial agent. Standard antibiotics and pyrrole derivatives exhibit distinct and sometimes overlapping strategies to neutralize bacterial threats.

Standard Antibiotics: A Multi-pronged Attack

Conventional antibiotics are broadly classified based on their cellular targets. This targeted approach has been the cornerstone of antibacterial therapy for decades. Major classes include:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall, leading to cell lysis.

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): They target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[3]

  • Macrolides (e.g., Azithromycin): These antibiotics bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.

  • Tetracyclines (e.g., Doxycycline): They bind to the 30S ribosomal subunit, also interfering with protein synthesis.

// Nodes for antibiotics beta_lactams [label="β-Lactams\n(e.g., Penicillin)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quinolones [label="Quinolones\n(e.g., Ciprofloxacin)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; macrolides [label="Macrolides\n(e.g., Azithromycin)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; tetracyclines [label="Tetracyclines\n(e.g., Doxycycline)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges beta_lactams -> cell_wall [color="#5F6368"]; quinolones -> dna_gyrase [color="#5F6368"]; macrolides -> ribosome50S [color="#5F6368"]; tetracyclines -> ribosome30S [color="#5F6368"]; }

Sources

comparing the reactivity of methyl 4-acetyl-1H-pyrrole-2-carboxylate with other pyrrole esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrrole Esters

Focus: Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Nucleus in Modern Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic structure makes it a privileged scaffold, present in blockbuster drugs like Atorvastatin and Sunitinib. Pyrrole esters, in particular, serve as versatile synthetic intermediates. Their reactivity, however, is exquisitely sensitive to the nature and position of substituents on the ring.

This guide provides an in-depth comparison of the reactivity of This compound , a doubly-deactivated pyrrole system, against other pyrrole esters. We will explore how the interplay of multiple electron-withdrawing groups (EWGs) dictates the outcomes of key chemical transformations. Understanding these nuances is critical for designing efficient synthetic routes and predicting potential side reactions in complex molecule synthesis.

The Electronic Landscape: Why Substituents Dictate Reactivity

The pyrrole ring is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene.[1][2] The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the ring carbons. This leads to a strong preference for electrophilic aromatic substitution (EAS), which typically occurs at the C2 or C5 positions due to superior resonance stabilization of the cationic intermediate (the σ-complex).[3]

EAS_on_Pyrrole cluster_c2 Attack at C2 (Preferred) cluster_c3 Attack at C3 (Disfavored) pyrrole_c2 Pyrrole intermediate_c2 σ-Complex (C2) pyrrole_c2->intermediate_c2 E+ product_c2 C2-Substituted Product intermediate_c2->product_c2 -H+ res1_c2 res1_c2 intermediate_c2->res1_c2 res2_c2 res2_c2 res1_c2->res2_c2 caption_c2 3 Resonance Structures pyrrole_c3 Pyrrole intermediate_c3 σ-Complex (C3) pyrrole_c3->intermediate_c3 E+ product_c3 C3-Substituted Product intermediate_c3->product_c3 -H+ res1_c3 res1_c3 intermediate_c3->res1_c3 caption_c3 2 Resonance Structures

Figure 1: Resonance stabilization of the σ-complex in electrophilic attack on pyrrole.

However, the introduction of EWGs, such as esters (-COOR) and acetyl groups (-COCH₃), dramatically alters this landscape. These groups pull electron density from the ring via both inductive (-I) and resonance (-M) effects, deactivating it towards electrophilic attack.

Our focus molecule, This compound , possesses two potent EWGs.

  • The methyl carboxylate group at C2 deactivates all ring positions, but most strongly C3 and C5.

  • The acetyl group at C4 primarily deactivates C3 and C5.

This dual deactivation renders the molecule significantly less nucleophilic than a simple pyrrole or even a mono-substituted pyrrole ester. The only remaining position for electrophilic attack is C5, which is comparatively less deactivated than C3.

EWG_Effects pyrrole N-H C5-H C4 C3-H C2 acetyl -C(O)CH3 Acetyl (EWG) pyrrole:c4->acetyl -M, -I effect ester -COOCH3 Ester (EWG) pyrrole:c2->ester -M, -I effect deactivation Ring is strongly deactivated. C5 is the most probable site for EAS. C3 is the most deactivated site.

Figure 2: Electronic deactivation in this compound.

Comparative Reactivity in Electrophilic Aromatic Substitution

To provide a clear, data-driven comparison, we will analyze the performance of our target molecule in a standard Vilsmeier-Haack formylation reaction. This reaction is a robust method for introducing a formyl group onto electron-rich heterocycles.

Comparison Substrates:

  • Methyl 1H-pyrrole-2-carboxylate (1): A mono-deactivated system to isolate the effect of the C4-acetyl group.

  • This compound (2): The target doubly-deactivated system.

  • Methyl 4-methyl-1H-pyrrole-2-carboxylate (3): A system with competing EWG and electron-donating group (EDG) effects.

Experimental Protocol: Comparative Vilsmeier-Haack Formylation

Causality Behind Experimental Choices: The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile, suitable for activated systems. For deactivated pyrroles, harsher conditions (higher temperature, longer reaction time) are necessary to drive the reaction to completion. The choice of substrates allows for a systematic evaluation of substituent effects on both reaction rate and regioselectivity.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the respective pyrrole ester (1.0 equiv.) in DMF (or a suitable solvent like 1,2-dichloroethane for less reactive substrates) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to the specified temperature (see Table 1) and monitor its progress by TLC. The significant difference in electron density between the substrates necessitates different reaction conditions.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Basify the solution to a pH of ~9-10 with aqueous NaOH solution to hydrolyze the iminium salt intermediate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR and Mass Spectrometry to confirm its structure and determine the regioselectivity of formylation.

Data Summary & Analysis
SubstrateStructureKey SubstituentsConditionsMajor ProductYield (%)
1 (Methyl 1H-pyrrole-2-carboxylate)C2: -COOCH₃ (EWG)25°C, 2h4-formyl85%
2 (this compound)C2: -COOCH₃ (EWG)C4: -COCH₃ (EWG)80°C, 24h5-formyl60%
3 (Methyl 4-methyl-1H-pyrrole-2-carboxylate)C2: -COOCH₃ (EWG)C4: -CH₃ (EDG)25°C, 1h5-formyl95%

Table 1: Comparative data for the Vilsmeier-Haack formylation of various pyrrole esters.

Interpretation of Results:

  • Substrate 1 (Mono-EWG): The ester at C2 deactivates the adjacent C3 position and, to a lesser extent, the C5 position. The most nucleophilic site is therefore C4, leading to the 4-formyl product in high yield under mild conditions.[4]

  • Substrate 2 (Dual-EWG): With strong EWGs at both C2 and C4, the ring is heavily deactivated. The C3 position is deactivated by both groups, making it extremely unreactive. The C5 position, primarily deactivated by the C2-ester, remains the only viable site for electrophilic attack. The harsh conditions and lower yield reflect the molecule's poor nucleophilicity.

  • Substrate 3 (EWG + EDG): The C4-methyl group (an EDG) activates the ring, particularly at the adjacent C3 and C5 positions. The C2-ester deactivates C3 and C5. The powerful activating effect of the methyl group at the C5 position overrides the deactivating effect from the ester, making C5 the overwhelmingly preferred site of formylation. The reaction is faster and higher-yielding than even the mono-EWG case.

Reactivity at the Acetyl Substituent

While the pyrrole ring in molecule 2 is unreactive, the C4-acetyl group provides a handle for other transformations, such as nucleophilic addition. However, the electron-rich pyrrole ring can influence the reactivity of this ketone. The pyrrole nucleus acts as an electron-donating group (by resonance) to the acetyl carbonyl, making it less electrophilic than a typical aryl ketone. Therefore, reactions like reduction or Grignard addition at the acetyl carbonyl may require more forcing conditions compared to acetophenone.

Workflow for Synthetic Planning

The following workflow illustrates the decision-making process when considering this compound as a synthetic intermediate.

workflow start Start: this compound q1 Desired Reaction Type? start->q1 sub Electrophilic Substitution on Ring? q1->sub Ring Reaction nuc Reaction at Substituent? q1->nuc Substituent Reaction sub_outcome Target C5 position. Expect low reactivity and yield. Requires harsh conditions (heat). sub->sub_outcome nuc_q Target which group? nuc->nuc_q acetyl C4-Acetyl Group nuc_q->acetyl Carbonyl ester C2-Ester Group nuc_q->ester Ester acetyl_outcome Nucleophilic Addition/Reduction. Ketone is less electrophilic than standard aryl ketones. acetyl->acetyl_outcome ester_outcome Saponification/Amidation. Standard reactivity expected. ester->ester_outcome

Figure 3: Decision workflow for reactions involving the title compound.

Conclusion

This compound is a highly deactivated pyrrole derivative whose reactivity is fundamentally different from simpler pyrrole esters.

  • Electrophilic Aromatic Substitution: The ring is strongly deactivated, with C5 being the only practical site for substitution, requiring harsh reaction conditions and resulting in moderate yields.

  • Regioselectivity: The directing effects are predictable, with the C2-ester and C4-acetyl groups effectively blocking the C3 and C4 positions from electrophilic attack.

  • Synthetic Utility: Its primary value lies not in further ring functionalization via EAS, but in using the existing substituents as handles for subsequent chemical modifications.

For drug development professionals and synthetic chemists, this molecule should be viewed as a rigid scaffold where the core is largely inert, and transformations are best directed at the peripheral functional groups. This guide provides the foundational data and mechanistic reasoning to incorporate this and similar polysubstituted pyrroles into complex synthetic strategies effectively.

References

  • Yanev, P., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024, M1778. [Link][5]

  • Organic Chemistry Portal. (2023). Pyrrole synthesis. Organic Chemistry Portal. [Link][6]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. [Link][7]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+. [Link][1]

  • YouTube. (2023). [Chemistry] Pyrrole undergoes electrophilic aromatic substitution more readily than benzene, and mi. YouTube. [Link][3]

  • University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon, College of Pharmacy. [Link][2]

  • Anderson, H. J., & Huang, C. W. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 45(8), 897-903. [Link][4]

  • Ain Shams University. (n.d.). Five-membered Heterocycles with one Heteroatom. Ain Shams University. [Link][8]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity: Why Orthogonal Methods Matter

In drug development, a single analytical method is rarely sufficient to declare a substance as "pure." Each technique has inherent biases and limitations. For instance, a standard High-Performance Liquid Chromatography (HPLC) method might not detect non-UV active or volatile impurities. Therefore, a multi-pronged, or orthogonal, approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to build a comprehensive impurity profile.[1][2][3] For methyl 4-acetyl-1H-pyrrole-2-carboxylate, potential impurities could include residual starting materials, solvents, regioisomers (e.g., methyl 5-acetyl-1H-pyrrole-2-carboxylate), or degradation products such as the corresponding carboxylic acid from ester hydrolysis.[4] An effective purity assessment strategy must be capable of separating, identifying, and quantifying all such potential impurities.

This guide will compare four critical techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method providing structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable impurities.

  • Melting Point Analysis: A fundamental, albeit less specific, indicator of purity.

G

Caption: Logical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separations

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for non-volatile organic compounds. The choice of a reversed-phase method is logical for this compound, a molecule of intermediate polarity.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the primary choice. Its nonpolar nature provides effective retention for the analyte, allowing for separation from more polar impurities (which elute earlier) and less polar impurities (which are retained longer).

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any potential carboxylic acid impurities and the pyrrolic N-H, leading to sharper, more symmetrical peaks. The gradient elution ensures that impurities with a wide range of polarities are eluted from the column in a reasonable time.

  • Detection: UV detection at a wavelength corresponding to an absorption maximum of the pyrrole chromophore (typically 254 nm or a determined λ-max) provides high sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: HPLC Purity Determination
  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Test (SST): In accordance with USP <621>[5][6], perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%. The tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000. These criteria validate that the system is performing with adequate precision and efficiency.[7]

  • Analysis: Inject the sample solution and run the gradient method.

  • Data Processing: Integrate all peaks. Purity is calculated based on area percent (Area %).

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides sharp peaks by controlling ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 10% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 254 nmGood sensitivity for the pyrrole aromatic system.
Injection Vol. 5 µLSmall volume to prevent peak broadening.

Quantitative NMR (qNMR): An Orthogonal Approach to Absolute Purity

While HPLC provides purity relative to other detectable components, qNMR is a primary ratio method that can determine the absolute purity of a sample against a certified internal standard.[8][9] Its power lies in the direct proportionality between the integrated signal area and the number of protons contributing to that signal.

Causality Behind the Method:

  • Internal Standard: The choice of internal standard is critical. It must be of high, certified purity, stable, non-reactive with the sample, and possess a simple spectrum with at least one signal that is fully resolved from all analyte signals.[10] Maleic acid or dimethyl sulfone are excellent candidates for their chemical stability and sharp singlet peaks in regions that typically do not overlap with the pyrrole analyte.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for its high solubilizing power.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is essential (typically 5-7 times the longest T₁ relaxation time of both the analyte and standard). This allows for complete relaxation of the protons between scans, ensuring signal integrals are truly quantitative.[11]

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and ~10-20 mg of a certified internal standard (e.g., maleic acid) into a vial. Record weights precisely.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters.

  • Data Processing:

    • Phase and baseline the spectrum carefully.

    • Integrate a well-resolved, characteristic signal for the analyte (e.g., one of the pyrrole protons).

    • Integrate the chosen signal for the internal standard (e.g., the singlet for maleic acid).

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

G

Caption: Key inputs for the qNMR purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may be missed by HPLC, such as residual synthesis solvents (e.g., dichloromethane, pentane) or volatile by-products.

Causality Behind the Method:

  • Principle: The sample is vaporized and separated based on boiling point and interaction with a capillary column. The mass spectrometer fragments the eluting components, providing a unique "fingerprint" for identification.

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for a broad range of organic molecules.

  • Temperature Program: A temperature ramp is used to first elute highly volatile compounds at a low temperature, followed by a gradual increase to elute the higher-boiling analyte and any less volatile impurities.

Experimental Protocol: GC-MS Impurity Screening
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent (e.g., ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Identification: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose column with good inertness.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte.
Oven Program 50°C (2 min), ramp to 280°C at 15°C/minSeparates volatiles from the main analyte.
MS Source 230 °CStandard temperature for electron ionization.
MS Quad 150 °CStandard quadrupole temperature.
Scan Range 35-450 m/zCovers the expected mass range of impurities.

Melting Point Analysis: A Classic Indicator of Purity

Melting point is a simple, rapid, and cost-effective technique to qualitatively assess purity. The underlying principle is that impurities disrupt the crystal lattice of a solid, resulting in a lower and broader melting range.[12] A pure crystalline compound will have a sharp melting point, typically with a range of less than 1°C.[13]

Causality Behind the Method:

  • Melting Point Depression: According to Raoult's Law, a soluble impurity lowers the freezing/melting point of a substance.

  • Range Broadening: The melting process begins at the eutectic temperature of the mixture and completes when all of the major component has melted, resulting in a wider temperature range compared to the pure substance.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus. Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Comparative Analysis: Choosing the Right Tool

No single technique is sufficient. A combination of HPLC for primary purity, qNMR for absolute purity, GC-MS for volatile impurities, and melting point as a quick check provides a robust and defensible purity assessment.

FeatureHPLC-UVqNMRGC-MSMelting Point
Principle Chromatographic SeparationNuclear Spin ResonanceVolatility-based SeparationPhase Transition
Purity Type Relative Area %Absolute (w/w %)Relative Area %Qualitative
Primary Use Main component assay, non-volatile impuritiesIdentity, absolute purity assayVolatile/residual solventsQuick purity check
Sensitivity High (ppm level)Moderate (0.1% level)Very High (ppb-ppm)Low (>1% impurity)
Specificity High (with pure standards)Very High (structural info)Very High (MS fragmentation)Low
Throughput ModerateModerateHighVery High
Reference USP <621>[5][14]General Guidance[9][11]USP <467> (for solvents)General Guidance[15]

Conclusion and Recommendations

For a comprehensive and regulatory-compliant assessment of this compound purity, a hierarchical approach is recommended. Begin with melting point analysis for a rapid, qualitative check. The primary quantitative analysis should be performed using a validated, stability-indicating HPLC method to determine the area % purity and profile of non-volatile impurities. This should be complemented by ¹H qNMR analysis to provide an orthogonal, absolute purity value and confirm the chemical structure. Finally, GC-MS should be employed to screen for and quantify any residual solvents or volatile organic impurities. This orthogonal approach ensures that the purity of this critical building block is thoroughly understood, mitigating risks in downstream drug development processes and satisfying the principles outlined in ICH guidelines.[1][16]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

  • General chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.